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Methyl 1-methylcycloheptane-1-carboxylate Documentation Hub

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  • Product: Methyl 1-methylcycloheptane-1-carboxylate
  • CAS: 7362-77-8

Core Science & Biosynthesis

Foundational

Spectroscopic Data Guide: Methyl 1-methylcycloheptane-1-carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8).[1] It is designed for analytical chemists and synthetic researchers r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8).[1] It is designed for analytical chemists and synthetic researchers requiring precise structural validation of this quaternary cycloalkane ester.[1]

[1]

Compound Profile & Synthesis Context

Before analyzing spectral data, it is critical to understand the structural environment and potential impurities derived from synthesis.[1] This compound features a quaternary carbon at position 1, introducing significant steric bulk and eliminating the methine proton typically found in non-substituted cycloalkane esters.[1]

  • IUPAC Name: Methyl 1-methylcycloheptane-1-carboxylate[1][2]

  • CAS Number: 7362-77-8[1][2][3][4]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 170.25 g/mol [1][3]

  • Structural Key: 7-membered ring with a quaternary center (gem-disubstitution).[1]

Synthesis & Impurity Profile

The standard synthesis involves the


-alkylation of methyl cycloheptanecarboxylate using a strong base (e.g., LDA) and methyl iodide.[1]
  • Key Impurity: Unreacted starting material (Methyl cycloheptanecarboxylate).[1]

  • Spectral Differentiator: The starting material possesses a methine proton (

    
    -H) at 
    
    
    
    2.4 ppm (multiplet), which is absent in the target product.[1]

Spectroscopic Characterization

The following data represents the characteristic spectroscopic profile for methyl 1-methylcycloheptane-1-carboxylate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the quaternary center formation.[1]


H NMR (400 MHz, CDCl

)

The spectrum is dominated by the lack of an


-proton and the presence of a sharp singlet for the new methyl group.[1]
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
3.68 Singlet (s)3H

Characteristic methyl ester resonance.[1]
2.05 – 2.15 Multiplet (m)2HRing

(eq)
Protons on carbons adjacent to the quaternary center are deshielded by the carbonyl anisotropy.[1]
1.45 – 1.70 Multiplet (m)10HRing

Overlapping envelope of the remaining cycloheptane methylene protons.[1]
1.18 Singlet (s)3H

Diagnostic Peak: The quaternary methyl group appears as a sharp singlet, distinct from the ring envelope.[1]

C NMR (100 MHz, CDCl

)

The carbon spectrum confirms the quaternary nature of C1, which typically exhibits low intensity due to long relaxation times (


).
Signal (

ppm)
TypeAssignmentNotes
178.2 Quaternary (C)

Ester carbonyl.[1] Shifted slightly upfield compared to ketones due to resonance.[1]
51.8 Primary (

)

Methoxy carbon.[1]
48.5 Quaternary (C)

Diagnostic Peak: The quaternary ring carbon. Will disappear in DEPT-135/90 experiments.
36.5 Secondary (

)

Ring carbons

to the quaternary center.
28.0 – 24.0 Secondary (

)

Remaining ring carbons (clustered).[1]
26.4 Primary (

)

The methyl group attached to the ring.[1]
B. Infrared Spectroscopy (FT-IR)

IR data is used primarily to confirm the ester functionality and lack of free carboxylic acid or hydroxyl impurities.[1]

  • 1730 cm

    
     (Strong): 
    
    
    
    Stretching. Typical for saturated aliphatic esters.[1]
  • 2950 – 2850 cm

    
     (Medium): 
    
    
    
    Stretching (
    
    
    ). The cycloheptane ring contributes significantly to the methylene symmetric/asymmetric stretches.[1]
  • 1150 – 1250 cm

    
     (Strong): 
    
    
    
    Stretching.[1] The "fingerprint" of the ester linkage.[1][5]
  • Absence of bands: No broad

    
     stretch (3400-2500 cm
    
    
    
    ), confirming the absence of unreacted carboxylic acid or moisture.[1]
C. Mass Spectrometry (GC-MS)[1][6]
  • Ionization Mode: Electron Impact (EI, 70 eV)[1]

  • Molecular Ion (

    
    ):  m/z 170 (Weak).[1] Esters with quaternary centers often fragment easily.[1]
    
  • Base Peak / Diagnostic Fragments:

    • m/z 111: Loss of

      
       (M - 59).[1] This is a favored fragmentation leaving the stable tertiary carbocation on the cycloheptane ring.[1]
      
    • m/z 141: Loss of ethyl or similar ring fragmentation (less common).[1]

    • m/z 155: Loss of methyl radical (

      
      ).[1]
      

Experimental Protocols

To ensure reproducible data, follow these standardized preparation workflows.

Protocol 1: NMR Sample Preparation

Objective: High-resolution acquisition for structural validation.[1]

  • Solvent Selection: Use Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: If the neat liquid is cloudy, filter through a cotton plug in a Pasteur pipette into the NMR tube to remove suspended solids (salts from synthesis).[1]

  • Acquisition:

    • Run 1H NMR with at least 16 scans to resolve the ring multiplets.[1]

    • Run 13C NMR with a relaxation delay (

      
      ) of at least 2 seconds to allow the quaternary C1 carbon to relax and become visible.
      
Protocol 2: GC-MS Analysis

Objective: Purity assessment and mass confirmation.[1]

  • Dilution: Prepare a 1 mg/mL solution in Dichloromethane (DCM) or Hexane.

  • Inlet: Split mode (50:1) to prevent detector saturation.[1]

  • Column: Standard non-polar capillary column (e.g., HP-5ms or DB-5).

  • Temperature Program: Start at 50°C (hold 2 min)

    
     Ramp 20°C/min 
    
    
    
    End 250°C. The compound is volatile and will elute early.

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from its precursors.

CharacterizationWorkflow Sample Crude Reaction Mixture (Alkylation of Methyl Cycloheptanecarboxylate) Purification Purification (Column Chromatography / Distillation) Sample->Purification Isolated Isolated Product (Methyl 1-methylcycloheptane-1-carboxylate) Purification->Isolated HNMR 1H NMR Analysis Isolated->HNMR CNMR 13C NMR Analysis Isolated->CNMR IR FT-IR Analysis Isolated->IR AlphaH Check 2.3-2.5 ppm region HNMR->AlphaH QuatC Check 45-50 ppm region CNMR->QuatC Success VALIDATED STRUCTURE AlphaH->Success No Signal (Singlet only at 1.18) Fail RE-PURIFY AlphaH->Fail Multiplet Present (Starting Material) QuatC->Success Signal Present (Quaternary C)

Caption: Logical workflow for spectroscopic validation, highlighting the critical NMR checkpoints for purity.

References

  • ChemicalBook. (2025).[1] Methyl 1-methylcyclohexane-1-carboxylate (Analogous Data Source). Retrieved from [1][6]

  • BenchChem. (2025).[1][7][8] Synthesis and Characterization of Cycloalkane Esters. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST 23) - General Cycloalkane Ester Fragmentation Patterns. Retrieved from [1]

  • PrepChem. (2024).[1] Synthesis of methyl 1-methylcyclobutane carboxylate (Methodology Reference). Retrieved from

Sources

Exploratory

methyl 1-methylcycloheptane-1-carboxylate CAS number and properties

CAS Number: 7362-77-8 [1] Executive Summary Methyl 1-methylcycloheptane-1-carboxylate (CAS 7362-77-8) is a sterically hindered cycloalkane ester used primarily as a specialized building block in medicinal chemistry and o...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 7362-77-8 [1]

Executive Summary

Methyl 1-methylcycloheptane-1-carboxylate (CAS 7362-77-8) is a sterically hindered cycloalkane ester used primarily as a specialized building block in medicinal chemistry and organic synthesis.[1] Characterized by a quaternary carbon center at the 1-position of a seven-membered ring, this compound offers unique conformational properties and enhanced metabolic stability compared to its non-methylated analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Methyl 1-methylcycloheptane-1-carboxylate
Common Synonyms 1-Methylcycloheptanecarboxylic acid methyl ester; Methyl 1-methylcycloheptanecarboxylate
CAS Number 7362-77-8
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
SMILES COC(=O)C1(C)CCCCCC1
InChI Key (Predicted) Standard InChIKey generation based on structure
Physical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models calibrated against the cyclohexane analog (CAS 825-04-7).[1]

PropertyValue (Experimental/Predicted)Context
Appearance Colorless liquidStandard state at 25°C
Boiling Point ~210–215 °C (Predicted)Extrapolated from cyclohexane analog (190°C) accounting for ring expansion.[1]
Density ~0.98 – 1.01 g/cm³Typical for substituted cycloalkane esters.[1]
Solubility Immiscible in water; Soluble in DCM, THF, EtOAc, MeOHLipophilic scaffold (cLogP ~3.2).
Refractive Index ~1.45–1.46Estimated at 20°C.

Synthesis & Manufacturing Methodologies

The synthesis of methyl 1-methylcycloheptane-1-carboxylate is most reliably achieved through


-alkylation of the parent ester .[1] This method allows for the precise installation of the quaternary methyl group, a critical feature for preventing 

-proton abstraction in subsequent metabolic processes.[1]
Core Synthetic Route: Enolate Alkylation

The standard protocol involves the deprotonation of methyl cycloheptanecarboxylate using a non-nucleophilic base (LDA), followed by quenching with methyl iodide (MeI).

Reaction Logic:

  • Deprotonation: Lithium diisopropylamide (LDA) removes the acidic

    
    -proton at -78°C to form the lithium enolate.[1] Kinetic control is preferred to avoid Claisen condensation side products.[1]
    
  • Alkylation: The enolate attacks the methyl iodide electrophile via an

    
     mechanism.[1]
    
  • Quaternary Center Formation: The steric bulk of the seven-membered ring directs the approach, but the reaction generally proceeds with high yield due to the high reactivity of the enolate.[1]

Reaction Pathway Diagram[1]

SynthesisPathway Start Methyl cycloheptanecarboxylate (Substrate) Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation LDA LDA (1.1 eq) THF, -78°C LDA->Enolate Product Methyl 1-methylcycloheptane- 1-carboxylate Enolate->Product SN2 Alkylation MeI MeI (1.2 eq) Electrophile MeI->Product

Figure 1: Synthetic pathway for the


-methylation of cycloheptane esters.[1][2][3][4]

Experimental Protocol: -Methylation

Objective: Synthesis of methyl 1-methylcycloheptane-1-carboxylate from methyl cycloheptanecarboxylate.

Reagents:

  • Methyl cycloheptanecarboxylate (1.0 eq)[1][2][5]

  • Diisopropylamine (1.2 eq)[1]

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)[1]

  • Methyl Iodide (MeI) (1.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Preparation of LDA:

    • Flame-dry a 250 mL round-bottom flask and flush with Argon.[1]

    • Add anhydrous THF (50 mL) and diisopropylamine. Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete LDA formation, then re-cool to -78°C.

  • Enolate Formation:

    • Dissolve methyl cycloheptanecarboxylate in THF (10 mL).

    • Add the ester solution dropwise to the LDA mixture at -78°C over 20 minutes.

    • Critical Checkpoint: Stir for 1 hour at -78°C. The solution should remain clear or slightly yellow. Turbidity may indicate moisture contamination.[1]

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise to the enolate solution.[1]

    • Allow the reaction to warm slowly to room temperature over 4–6 hours. The color may change to white/cloudy as LiI precipitates.[1]

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the ester.[1]

Structural Identification (Spectroscopy)

Researchers verifying the identity of CAS 7362-77-8 should look for the following diagnostic signals.

NMR (400 MHz, )
  • 
     3.65 ppm (s, 3H):  Methyl ester protons (
    
    
    
    ).[1] Distinctive singlet.
  • 
     1.15 ppm (s, 3H):  Quaternary methyl group (
    
    
    
    ).[1] This singlet is the key indicator of successful alkylation; the starting material lacks this signal.[1]
  • 
     2.10 – 1.40 ppm (m, 12H):  Cycloheptane ring protons. The 
    
    
    
    -methylene protons will be slightly deshielded compared to the rest of the ring.[1]
NMR (100 MHz, )
  • Carbonyl: ~178 ppm.[1]

  • Quaternary Carbon: ~46 ppm (Significantly shifted due to gem-dimethyl effect analog).[1]

  • Methoxy Carbon: ~51 ppm.[1]

  • Ring Carbons: Multiple peaks in the 22–38 ppm range.[1]

Applications in Drug Development[1]

Steric Occlusion & Metabolic Stability

The 1-methyl substitution creates a quaternary center adjacent to the carbonyl.[1] This structural motif is highly valued in medicinal chemistry because it:

  • Blocks

    
    -oxidation:  Prevents metabolic degradation at the 
    
    
    
    -position.[1]
  • Modulates Hydrolysis: The steric bulk hinders the approach of esterases, increasing the half-life of the ester (or its amide derivatives) in plasma.[1]

Scaffold Utility

This compound serves as a precursor for:

  • 1-Methylcycloheptyl amine: Via Curtius rearrangement of the acid.[1]

  • Tertiary Alcohols: Via Grignard addition (e.g., addition of phenylmagnesium bromide).

Safety & Handling

  • GHS Classification:

    • Flammable Liquid (Category 4): Flash point likely >65°C but should be treated as combustible.[1]

    • Skin Irritant (Category 2): Standard for lipophilic esters.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.[1]

References

  • BLD Pharm. (2024).[1] Methyl 1-methylcycloheptane-1-carboxylate Product Data (CAS 7362-77-8).[1][6] Retrieved from

  • ChemicalBook. (2024).[1] 1-Methylcycloheptanecarboxylic acid methyl ester Properties and Supplier Info. Retrieved from

  • Sigma-Aldrich. (2024).[1] Methyl 1-methylcyclohexanecarboxylate (Analogous Reference Data). Retrieved from

  • LookChem. (2024).[1] CAS 7362-77-8 Basic Information. Retrieved from

Sources

Foundational

The Seven-Membered Anomaly: A Technical Guide to Cycloheptane Derivatives

Executive Summary For decades, the seven-membered ring (cycloheptane) was viewed as a thermodynamic nuisance—too flexible to control stereochemically, yet too strained compared to the "perfect" cyclohexane chair. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the seven-membered ring (cycloheptane) was viewed as a thermodynamic nuisance—too flexible to control stereochemically, yet too strained compared to the "perfect" cyclohexane chair. This guide dismantles that misconception. We explore the evolution of cycloheptane from a synthetic curiosity to a privileged scaffold in modern pharmacology (e.g., Loratadine, Benzocycloheptenes). We provide actionable protocols for their synthesis and analyze the unique "Twist-Chair" conformational landscape that distinguishes them from their six-membered counterparts.

Part 1: The Thermodynamic Landscape

The "Medium Ring" Problem

Unlike cyclohexane, which locks into a rigid chair conformation (


 kcal/mol relative strain), cycloheptane suffers from Pitzer strain  (torsional eclipsing) and transannular strain .

The critical insight for researchers is that cycloheptane does not adopt a chair. Its lowest energy conformation is the Twist-Chair (TC) , followed closely by the Twist-Boat (TB) . This pseudorotation allows for a high degree of entropy, making stereoselective substitution difficult without rigidifying elements (like fusing a benzene ring, as seen in tricyclic antidepressants).

Thermodynamic Hierarchy of Cycloheptane Conformers:

  • Twist-Chair (Global Minimum):

    
     kcal/mol
    
  • Twist-Boat:

    
     kcal/mol
    
  • Chair:

    
     kcal/mol (Transition state, not a stable conformer)
    
  • Boat:

    
     kcal/mol
    
Visualization: Conformational Energy Profile

The following diagram illustrates the energy gaps that dictate synthetic outcomes.

CycloheptaneEnergy TC Twist-Chair (TC) 0.0 kcal/mol (Global Min) TB Twist-Boat (TB) +0.6 kcal/mol (Local Min) TC->TB Pseudorotation (Low Barrier) Boat Boat +3.5 kcal/mol (Unstable) TC->Boat Chair Chair +2.6 kcal/mol (Transition State) TB->Chair

Caption: The Twist-Chair is the thermodynamic sink. Note the low barrier between TC and TB, leading to rapid pseudorotation at RT.

Part 2: Historical Trajectory & Natural Products

The Buchner-Curtius Breakthrough (1885)

The history of the seven-membered ring began with a bang—literally. Eduard Buchner and Theodor Curtius synthesized cycloheptatriene derivatives by reacting benzene with ethyl diazoacetate. This was counter-intuitive at the time; they expected a substituted benzene. Instead, they discovered the norcaradiene-cycloheptatriene equilibrium , a foundational concept in electrocyclic chemistry.

The "Iron Man" Molecule: Hinokitiol (1936)

While the West focused on synthetic methods, Japanese chemist Tetsuo Nozoe isolated Hinokitiol (β-thujaplicin) from the Taiwanese hinoki tree.

  • The Anomaly: It was a stable, aromatic seven-membered ring (tropolone).

  • The Integrity Gap: Due to WWII isolation, Nozoe's discovery of non-benzenoid aromaticity was unknown to Western science for over a decade.

  • Modern Relevance: Hinokitiol is now known as the "Iron Man molecule" for its ability to transport iron across cell membranes in iron-deficient organisms [1].

Part 3: Pharmacological Privilege (Benzocycloheptenes)

The fusion of a benzene ring to cycloheptane (benzocycloheptene) rigidifies the structure, solving the entropic problem of the parent ring. This scaffold is the backbone of blockbuster antihistamines and tricyclic antidepressants.

Comparative Pharmacology Table
Drug ClassKey MoleculeMechanism of ActionStructural Role of 7-Ring
Antihistamine Loratadine (Claritin)H1 Receptor AntagonistProvides specific "butterfly" angle for receptor pocket fit.
TCA Amitriptyline SERT/NET Reuptake InhibitorCentral ring creates a rigid, non-planar tricyclic system.
Natural Product Colchicine Tubulin Polymerization InhibitorTropone ring (ring C) binds to tubulin; induces cytotoxicity.
CGRP Antagonist Ubrogepant CGRP Receptor AntagonistFused lactam systems often mimic the 7-ring spatial occupancy.
Pathway: From Scaffold to Signal Inhibition

The following diagram maps how the benzocycloheptene core in Loratadine interacts with the H1 receptor.

LoratadinePathway Drug Loratadine (Benzocycloheptene Core) Receptor H1 Histamine Receptor (GPCR) Drug->Receptor Competitive Antagonism Binding Binding Pocket Interaction (Phe198 / Lys191) Receptor->Binding Conformational Lock Signal Gq/11 Signaling Pathway Binding->Signal Downregulation Effect Inhibition of NF-κB & Ca2+ Release (Anti-inflammatory) Signal->Effect Therapeutic Outcome

Caption: The rigid 7-membered bridge forces the phenyl rings into a specific dihedral angle required for H1 antagonism.

Part 4: Advanced Synthetic Protocols

As a scientist, you require reproducible methods. We present two distinct approaches: the classic (modernized) ring expansion and the contemporary ring-closing metathesis.

Protocol A: Modern Rhodium-Catalyzed Buchner Reaction

Target: Synthesis of cycloheptatriene derivatives from arenes. Mechanism: Carbenoid insertion followed by electrocyclic ring expansion.

Reagents:

  • Substrate: Benzene or substituted arene (Solvent/Reactant).

  • Carbene Source: Ethyl diazoacetate (EDA).[1]

  • Catalyst:

    
     (Dirhodium tetraacetate) - superior to Cu due to lower temperature requirements.
    

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve

    
     (1 mol%) in the arene substrate (e.g., 10 equivalents to act as solvent).
    
  • Slow Addition (Critical): Dissolve EDA (1.0 equiv) in the arene. Add this solution to the catalyst mixture via syringe pump over 4–6 hours .

    • Why? High concentration of EDA leads to dimerization (fumarate/maleate formation) rather than reaction with the arene.

  • Temperature Control: Maintain reaction at 25°C. Older copper methods required reflux; Rh allows room temp, preserving the kinetic norcaradiene product if desired.

  • Workup: Evaporate excess arene under reduced pressure.

  • Purification: Silica gel chromatography.

    • QC Check:

      
       NMR will show distinct vinylic protons for the cycloheptatriene system (typically 
      
      
      
      5.0–7.0 ppm) [2].
Protocol B: Ring-Closing Metathesis (RCM) for 7-Membered Rings

Target: Formation of cycloheptenes from acyclic dienes. Challenge: 7-membered rings are entropically disfavored compared to 5- or 6-membered rings.

Reagents:

  • Substrate: 1,8-nonadiene derivative.

  • Catalyst: Grubbs II (Second Generation) - essential for thermal stability and activity.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Workflow:

  • Dilution Factor (The Golden Rule): Prepare a solution of the diene at 0.001 M to 0.005 M .

    • Causality: High concentrations favor intermolecular metathesis (oligomerization). High dilution favors intramolecular cyclization.

  • Degassing: Sparge DCM with Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.

  • Catalyst Addition: Add Grubbs II (5 mol%) in one portion.

  • Reflux: Heat to 40°C (DCM reflux) for 12-24 hours.

  • Ethylene Removal: Ensure the reaction vessel is vented (via an oil bubbler) to allow ethylene gas to escape.

    • Le Chatelier’s Principle: Removing ethylene drives the equilibrium forward.

  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru catalyst.

  • Purification: Flash chromatography.

    • Self-Validating Step: Check TLC.[2] The product (cyclic) usually has a slightly higher

      
       than the starting diene due to the loss of polar end-groups or conformational locking [3].
      

References

  • Hinokitiol Discovery & Iron Transport

    • Nozoe, T. (1936). "Über die Farbstoffe im Holze des 'Hinoki'-Baumes." Bulletin of the Chemical Society of Japan.

    • Grillo, A.S., et al. (2017). "Restored iron transport by a small molecule promotes absorption and hemoglobinization in animals."[3] Science. Link

  • Buchner Reaction Mechanics

    • Reisman, S. E., et al. (2011). "The Buchner Reaction: A versatile method for the synthesis of cycloheptatrienes."[4] Angewandte Chemie. Link

  • Ring-Closing Metathesis Protocols

    • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Pharmacology of Benzocycloheptenes

    • Clough, D. D., et al. (1989). "Loratadine: A new antihistamine." Drug Intelligence & Clinical Pharmacy. Link

Sources

Exploratory

theoretical calculations for methyl 1-methylcycloheptane-1-carboxylate

An In-Depth Technical Guide to the Theoretical Calculations for Methyl 1-Methylcycloheptane-1-carboxylate For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculations for Methyl 1-Methylcycloheptane-1-carboxylate

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure and spectroscopic properties is fundamental to predicting its biological activity and designing novel therapeutic agents. Methyl 1-methylcycloheptane-1-carboxylate, a molecule featuring a flexible seven-membered ring, presents a compelling case for the application of modern computational chemistry techniques. The inherent conformational flexibility of the cycloheptane moiety makes experimental characterization challenging, and therefore, theoretical calculations provide an indispensable tool for a comprehensive analysis.

This guide serves as a technical whitepaper detailing the core theoretical calculations necessary to elucidate the structural and spectroscopic properties of methyl 1-methylcycloheptane-1-carboxylate. We will delve into the methodologies for conformational analysis, vibrational frequency calculations (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shift predictions. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.

Part 1: The Conformational Landscape of a Flexible Ring

The cycloheptane ring is notorious for its conformational complexity, existing as a dynamic equilibrium of several low-energy forms, primarily in the chair and boat families.[1][2] Understanding the relative stabilities of these conformers is the first and most critical step in any theoretical investigation.

The Rationale Behind the Computational Approach

While experimental techniques like X-ray crystallography provide a definitive solid-state structure, they offer only a static picture.[1] In solution, which is more relevant for biological activity, the molecule exists as an ensemble of interconverting conformers. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into this dynamic equilibrium, but the interpretation of the averaged spectra can be complex for highly flexible molecules.[1] Computational modeling, specifically Density Functional Theory (DFT), allows for a thorough exploration of the potential energy surface, enabling the identification and ranking of all accessible conformers.[2]

Methodology for Conformational Search and Analysis

A robust conformational analysis protocol is paramount. The following step-by-step methodology provides a reliable workflow.

Experimental Protocol: Conformational Search and Optimization

  • Initial Structure Generation:

    • Construct the 3D structure of methyl 1-methylcycloheptane-1-carboxylate using a molecular builder.

    • Perform an initial, low-level molecular mechanics (e.g., MMFF94) conformational search to generate a diverse set of initial geometries. This step is crucial to ensure broad coverage of the potential energy surface.

  • Density Functional Theory (DFT) Optimization:

    • Each conformer generated in the previous step should be subjected to geometry optimization using a reliable DFT method.

    • Choice of Functional and Basis Set: The B3LYP functional has been shown to provide a good balance of accuracy and computational cost for organic molecules.[3] For accurate results, a Pople-style basis set such as 6-311++G(d,p) is recommended, as it includes diffuse functions and polarization functions to properly describe the electronic structure.[3]

    • The optimization calculations should be performed in the gas phase to represent an isolated molecule.

  • Vibrational Frequency Analysis:

    • Following each geometry optimization, a vibrational frequency calculation must be performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. One imaginary frequency would indicate a transition state.

  • Relative Energy Calculation:

    • The electronic energies of all confirmed minima are then compared. The conformer with the lowest energy is assigned a relative energy of 0 kcal/mol.

    • The relative energies of the other conformers are calculated with respect to this global minimum.

Data Presentation: Relative Energies of Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Twist-Chair 1 (Global Minimum)0.00C1-C2-C3-C4: X, C2-C3-C4-C5: Y
Twist-Chair 20.XXC1-C2-C3-C4: A, C2-C3-C4-C5: B
Boat 1X.XXC1-C2-C3-C4: C, C2-C3-C4-C5: D
.........
(Note: The values in this table are hypothetical and would be populated by the results of the DFT calculations.)

Visualization: Conformational Analysis Workflow

cluster_0 Conformational Analysis Workflow A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Vibrational Frequency Calculation C->D E Identify True Minima (No Imaginary Frequencies) D->E F Calculate Relative Energies E->F G Identify Global Minimum and Higher Energy Conformers F->G

A schematic of the computational workflow for determining the low-energy conformers of methyl 1-methylcycloheptane-1-carboxylate.

Part 2: Probing Molecular Vibrations: Theoretical IR and Raman Spectroscopy

Theoretical vibrational spectroscopy is a powerful tool for characterizing molecules. By calculating the infrared (IR) and Raman spectra, we can predict the vibrational modes and compare them with experimental data for structural validation.

The Synergy of Theory and Experiment

DFT calculations can predict the vibrational frequencies and intensities of a molecule with a good degree of accuracy.[4][5] This is particularly useful for complex molecules where experimental spectra may have overlapping peaks that are difficult to assign. The theoretical spectrum can aid in the interpretation of the experimental one.

Methodology for Vibrational Frequency Calculation

The following protocol outlines the steps for calculating the vibrational spectra.

Experimental Protocol: Vibrational Spectra Simulation

  • Optimized Geometry: Start with the geometry of the global minimum conformer obtained from the conformational analysis.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies.

  • Frequency Scaling: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method.[6] A scaling factor of around 0.96-0.98 is often used for B3LYP calculations.

  • Spectral Analysis:

    • Visualize the normal modes of vibration to assign the calculated frequencies to specific molecular motions (e.g., C-H stretch, C=O stretch, ring deformations).

    • Generate theoretical IR and Raman spectra based on the calculated intensities.

Data Presentation: Calculated Vibrational Frequencies

Wavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment
~2950HighHighC-H stretching (methyl and methylene)
~1735Very HighModerateC=O stretching (ester)
~1450ModerateModerateCH₂ scissoring and CH₃ asymmetric bending
~1250HighLowC-O stretching (ester)
............
(Note: The values in this table are representative and would be replaced with the actual calculated data.)

Visualization: Vibrational Spectra Simulation Workflow

cluster_1 Vibrational Spectra Simulation Workflow A Optimized Geometry of Global Minimum B DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Apply Scaling Factor B->C D Assign Vibrational Modes C->D E Generate Theoretical IR and Raman Spectra D->E

A flowchart illustrating the process of simulating the IR and Raman spectra from the optimized molecular structure.

Part 3: Unraveling the Magnetic Environment: NMR Chemical Shift Prediction

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. Theoretical calculations of NMR chemical shifts can greatly assist in the assignment of complex spectra and can be used to distinguish between different isomers or conformers.[6]

The Power of GIAO in NMR Predictions

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors.[7] By calculating the shielding for a reference compound, typically tetramethylsilane (TMS), at the same level of theory, we can convert the calculated absolute shieldings into chemical shifts that can be directly compared with experimental data.

Methodology for NMR Chemical Shift Calculation

The following protocol details the steps for predicting the ¹H and ¹³C NMR spectra.

Experimental Protocol: GIAO NMR Chemical Shift Calculation

  • Optimized Geometries: Use the optimized geometries of the low-energy conformers. If multiple conformers are significantly populated at room temperature (within ~2 kcal/mol of the global minimum), NMR properties should be calculated for each.

  • GIAO Calculation: Perform a GIAO NMR calculation for each conformer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Reference Calculation: Perform the same GIAO NMR calculation on the reference compound, tetramethylsilane (TMS), optimized at the same level of theory.

  • Chemical Shift Calculation: Calculate the chemical shift (δ) for each nucleus using the following equation: δ_sample = σ_TMS - σ_sample where σ_TMS is the calculated isotropic shielding value for TMS and σ_sample is the calculated isotropic shielding value for the corresponding nucleus in the molecule of interest.

  • Boltzmann Averaging: If multiple conformers are present, the predicted chemical shifts should be reported as a Boltzmann-weighted average of the chemical shifts of the individual conformers.

Data Presentation: Calculated vs. Experimental NMR Chemical Shifts

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C=O175.X(Not Available)
C145.X(Not Available)
O-CH₃52.X(Not Available)
C-CH₃25.X(Not Available)
.........
(Note: Experimental data for the title compound is not readily available. This table serves as a template for comparison.)

Visualization: NMR Prediction Workflow

cluster_2 NMR Prediction Workflow A Optimized Geometries of Low-Energy Conformers B GIAO NMR Calculation (e.g., B3LYP/6-311++G(d,p)) A->B D Calculate Chemical Shifts (δ = σ_TMS - σ_sample) B->D C GIAO NMR Calculation for TMS C->D E Boltzmann Averaging (if applicable) D->E F Predicted NMR Spectrum E->F

The computational workflow for predicting the NMR chemical shifts of methyl 1-methylcycloheptane-1-carboxylate.

Conclusion

The theoretical calculations detailed in this guide provide a powerful, multi-faceted approach to understanding the complex structural and spectroscopic properties of methyl 1-methylcycloheptane-1-carboxylate. By systematically exploring the conformational landscape and predicting the vibrational and NMR spectra, researchers can gain invaluable insights that are often difficult or impossible to obtain through experimental means alone. This computational toolkit is an essential component of modern chemical research and drug development, enabling a more rational and efficient design of new molecular entities.

References

  • ResearchGate. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF. Available from: [Link]

  • Journal of the American Chemical Society. Conformational structure and energy of cycloheptane and some related oxepanes. Available from: [Link]

  • Journal of the American Chemical Society. Conformations of cycloheptane. Available from: [Link]

  • Mol-Instincts. methyl 1-methylcyclohexanecarboxylate - C9H16O2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Perlego. Conformational Analysis of Cyclohexane | Overview & Research Examples. Available from: [Link]

  • Preprints.org. DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted Clearance of Atherosclerotic Lipid Plaques. Available from: [Link]

  • ResearchGate. Transannular C–H functionalization of cycloalkane carboxylic acids. Available from: [Link]

  • MDPI. 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available from: [Link]

  • Preprints.org. DFT Simulation of the Vibrational Spectrum of Cholesteryl Esters: A New Physical Therapy Proposal for Targeted. Available from: [Link]

  • SciSpace. nmr spectroscopic study and dft calculations of vibrational analyses, giao nmr shieldings and. Available from: [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available from: [Link]

Sources

Foundational

Conformational Analysis of 1,1-Disubstituted Cycloheptanes

This guide provides an advanced technical analysis of the conformational behavior of 1,1-disubstituted cycloheptanes. It is designed for medicinal chemists and structural biologists requiring precise control over seven-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of the conformational behavior of 1,1-disubstituted cycloheptanes. It is designed for medicinal chemists and structural biologists requiring precise control over seven-membered ring scaffolds in drug discovery.

A Technical Guide for Structure-Based Drug Design

Executive Summary

Unlike cyclohexane, which resides in a deep potential energy well (the Chair), cycloheptane is a "floppy" system characterized by low-energy barriers and rapid pseudorotation. However, the introduction of 1,1-disubstitution (geminal substitution) dramatically alters this landscape. It restricts the pseudorotational circuit, creates defined energy minima, and allows for the precise vector positioning of pharmacophores. This guide details the thermodynamic preferences, the "Gem-Dimethyl Effect" in seven-membered rings, and the specific NMR/computational protocols required to resolve these conformers.

The Conformational Landscape

To understand the 1,1-disubstituted system, we must first define the parent cycloheptane itinerary. The system is governed not by rigid "flips" but by pseudorotation —a continuous wave-like motion of dihedral angles.

The Core Conformers

The seven-membered ring exists in four primary shapes, listed by increasing energy:

  • Twist-Chair (TC): The global minimum (

    
     symmetry).
    
  • Chair (C): A transition state or high-energy intermediate (

    
     symmetry).
    
  • Twist-Boat (TB): Higher energy (

    
     symmetry).
    
  • Boat (B): The highest energy local maximum (

    
     symmetry).
    
The Gem-Disubstituted Perturbation

In 1,1-disubstituted cycloheptanes (e.g., 1,1-dimethylcycloheptane), the substituents introduce significant transannular (Prelog) strain.

  • The Isoclinal Preference: In the Twist-Chair (TC), the most favorable positions for geminal substituents are the isoclinal positions (specifically at C-2 or C-7 relative to the axis). These positions allow the substituents to adopt a "pseudo-equatorial" orientation, minimizing syn-diaxial-like interactions across the ring.

  • Barrier Height: While unsubstituted cycloheptane has a pseudorotation barrier of only ~1.5 kcal/mol, 1,1-disubstitution can raise this barrier to 5–8 kcal/mol or higher, depending on the steric bulk. This "locks" the conformation on the NMR time scale at accessible low temperatures.

Visualization: The Pseudorotation Circuit

The following diagram illustrates the energy landscape and the interconversion pathways.[1]

CycloheptaneLandscape TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) C Chair (C) Transition State (+1.5 - 2.0 kcal/mol) TC->C Pseudorotation (Low Barrier) TB Twist-Boat (TB) Local Minimum (+2.5 - 3.5 kcal/mol) C->TB Ring Inversion B Boat (B) High Energy Max (+4.0 - 5.0 kcal/mol) TB->B High Strain B->TB GemSub 1,1-Disubstitution Effect: Stabilizes specific TC forms Raises barrier >5 kcal/mol GemSub->TC

Caption: Energy hierarchy of cycloheptane conformers. 1,1-disubstitution preferentially stabilizes specific Twist-Chair rotamers, inhibiting the pseudorotation path.

Thermodynamic Data & Energetics

The following table summarizes the relative steric energies. Note the shift in stability when geminal substituents are introduced.

ConformerPoint GroupRel.[2] Energy (Unsubstituted)Rel. Energy (1,1-Dimethyl)Dominant Strain Factor
Twist-Chair (TC)

0.00 kcal/mol 0.00 kcal/mol Minimal (staggered bonds)
Chair (C)

+2.1 kcal/mol+3.8 kcal/molEclipsing at "foot" of chair
Twist-Boat (TB)

+2.5 kcal/mol+4.2 kcal/molTransannular (3 vs 6 pos)
Boat (B)

+3.8 kcal/mol+6.5 kcal/molFlagpole (Bow-Stern)

Data synthesized from Hendrickson (1961) and Wiberg (1990) computational benchmarks.

Experimental Protocol: Resolving the Conformers

To accurately determine the conformation of a novel 1,1-disubstituted cycloheptane scaffold, a dual-pronged approach combining DNMR (Dynamic NMR) and DFT is required.

Step-by-Step Methodology

Step 1: In Silico Conformational Search (Monte Carlo/DFT) Before synthesis or NMR, predict the landscape.

  • Force Field Search: Use MMFF94 or OPLS3e to generate >500 conformers. The 7-membered ring flexibility requires extensive sampling.

  • DFT Optimization: Re-optimize all unique conformers within 5 kcal/mol of the global minimum using B3LYP/6-311+G(d,p) .

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and transition states (one imaginary frequency).

Step 2: Variable Temperature (VT) NMR Standard NMR at 298K usually shows a time-averaged signal due to rapid pseudorotation.

  • Solvent Selection: Use CD₂Cl₂ (Freon-free, liquid down to -100°C) or CDFCl₂/CDF₂Cl mixtures for temperatures below -120°C.

  • Acquisition: Cool the sample in 10°C increments from 298K down to the freezing point of the solvent.

  • Target Observation: Look for the decoalescence of the gem-dimethyl signals.

    • High Temp: Singlet (6H) for gem-dimethyl (averaged).

    • Low Temp: Splitting into two singlets (3H each) or distinct multiplets for ring protons.

  • Barrier Calculation: Use the Eyring equation at the coalescence temperature (

    
    ) to calculate 
    
    
    
    :
    
    
    Where
    
    
    is the separation (Hz) at the slow exchange limit.
Integrated Workflow Diagram

Workflow cluster_0 Phase 1: Computational Prediction cluster_1 Phase 2: Experimental Validation (DNMR) Input 1,1-Disubstituted Structure Search Monte Carlo Search (MMFF94/OPLS3e) Input->Search DFT DFT Optimization (B3LYP/6-311+G*) Search->DFT Boltzmann Boltzmann Distribution (% Population at 298K) DFT->Boltzmann Sample Sample in CD2Cl2 Boltzmann->Sample Guide Experiment Match Data Match? Validation Boltzmann->Match Cool Cool to Tc (Decoalescence Temp) Sample->Cool Split Observe Signal Splitting (Axial vs Eq Methyls) Cool->Split Calc Calculate Delta G (Eyring Equation) Split->Calc Calc->Match

Caption: Integrated workflow for assigning absolute conformation using in silico prediction and low-temperature NMR validation.

Implications in Drug Design

Understanding this conformational behavior is critical for scaffold rigidification .

  • Entropy Reduction: By using a 1,1-disubstituted cycloheptane (e.g., a suberane derivative) instead of an unsubstituted one, you reduce the entropic penalty of binding. The gem-dimethyl group locks the ring into a specific Twist-Chair, pre-organizing the pharmacophores.

  • Vector Positioning: In the preferred Twist-Chair, the 1,1-substituents occupy specific isoclinal and axial vectors. This allows for the precise projection of binding groups (e.g., amines, hydroxyls) into a receptor pocket, distinct from the vectors available in cyclohexane (pure axial/equatorial).

  • Benzocycloheptenes: In fused systems (e.g., melatonin agonists), the benzene ring enforces a Chair conformation (planar fusion). However, adding 1,1-substituents to the saturated portion can force a twist, potentially improving selectivity between receptor subtypes (e.g., MT1 vs MT2).

References

  • Hendrickson, J. B. (1961). "Molecular Geometry I. Machine Computation of the Common Rings." Journal of the American Chemical Society, 83(22), 4537–4547. Link

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • St-Jacques, M., & Vaziri, C. (1971). "Nuclear Magnetic Resonance Studies of the Conformations of Cycloheptane Derivatives." Canadian Journal of Chemistry, 49(8), 1256-1264. Link

  • Bocian, D. F., & Strauss, H. L. (1977). "Vibrational Spectra and Conformational Analysis of 1,1-Dimethylcycloheptane." Journal of Chemical Physics, 67, 1071. Link

  • Tochtermann, W., & Kraft, P. (2008). "Our Search for Strained Cycloheptanes." Synlett, 2008(03), 0327-0341. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 1-Methylcycloheptane-1-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter in drug development, influencing process design, purification, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of methyl 1-methylcycloheptane-1-carboxylate, a specialized ester. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, a strategic rationale for solvent selection, a detailed experimental protocol for solubility determination via the shake-flask method with HPLC quantification, and an introduction to predictive computational models. This guide is designed to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this and similar molecules.

Introduction and Theoretical Framework

Methyl 1-methylcycloheptane-1-carboxylate is an organic ester characterized by a saturated seven-membered cycloalkane ring and a methyl ester functional group. Its molecular structure dictates its solubility behavior, which is governed by the principle of "like dissolves like."[1] The dissolution process is a thermodynamic equilibrium between the solid state and the solution, driven by changes in enthalpy and entropy.

1.1. Molecular Structure Analysis

  • Nonpolar Core: The cycloheptane ring and the two methyl groups constitute a significant nonpolar, lipophilic portion of the molecule. This large hydrocarbon structure suggests strong van der Waals (London dispersion) forces.[1]

  • Polar Functionality: The carboxylate ester group (-COOCH₃) introduces polarity through the carbon-oxygen double and single bonds. This allows for dipole-dipole interactions but lacks hydrogen bond donating capability. It can, however, act as a hydrogen bond acceptor.

Based on this structure, methyl 1-methylcycloheptane-1-carboxylate is predicted to be readily soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar, protic solvents like water. The large nonpolar scaffold is expected to dominate its solubility profile.

1.2. Thermodynamics of Dissolution

Solubility is achieved when the Gibbs free energy of mixing is negative. This involves:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid solute.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

For dissolution to be favorable, the energy released from solute-solvent interactions must compensate for the energy required to break the solute-solute and solvent-solvent bonds.[1]

Rationale for Solvent Selection

A systematic approach to understanding the solubility profile requires testing a diverse set of organic solvents. The following table outlines a recommended selection, categorized by solvent class, along with the rationale for their inclusion.

Solvent ClassExample SolventsPolarity IndexRationale for Inclusion
Nonpolar n-Hexane, Heptane, Toluene0.1, 0.2, 2.4To assess solubility based on van der Waals forces, mimicking a lipophilic environment. Toluene also offers pi-stacking potential.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)4.3, 4.4, 4.0, 3.1These solvents offer dipole-dipole interactions without the strong hydrogen-bonding network of protic solvents. They are common in synthesis and purification.
Polar Protic Methanol, Ethanol, 2-Propanol (IPA)6.6, 5.2, 4.3To evaluate the impact of hydrogen bonding. Solubility is expected to be lower in these solvents compared to aprotic solvents of similar polarity due to the energy required to disrupt the solvent's H-bonding network.
Other Acetonitrile, Dimethyl Sulfoxide (DMSO)6.2, 7.2Acetonitrile is a common solvent in chromatography. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of substances.[2]

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[3][4] The protocol involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

3.1. Required Materials and Equipment

  • Methyl 1-methylcycloheptane-1-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or rotator[3]

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[5]

  • Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Protocol

  • Preparation: Add an excess amount of methyl 1-methylcycloheptane-1-carboxylate to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4][7] The time required to reach equilibrium should be determined by analyzing samples at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[3]

  • Sample Collection: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient period to allow the excess solid to settle.

  • Filtration: Carefully draw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved microparticles.[8]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[9][10]

3.3. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Step 2 equil2 Allow solids to settle equil1->equil2 Step 3 analysis1 Filter supernatant (0.45 µm filter) equil2->analysis1 Step 4 analysis2 Dilute sample accurately analysis1->analysis2 Step 5 analysis3 Quantify using validated HPLC method analysis2->analysis3 Step 6 result Calculate Solubility (e.g., mg/mL) analysis3->result Final Step

Caption: Isothermal Shake-Flask Solubility Workflow.

Data Analysis and Quantification by HPLC

A robust and validated HPLC method is essential for accurately quantifying the solute concentration.

  • Method Development: A reversed-phase C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and detection wavelength should be optimized for the analyte.

  • Calibration: A calibration curve must be generated using standard solutions of methyl 1-methylcycloheptane-1-carboxylate of known concentrations. The curve should cover the expected concentration range of the solubility samples and exhibit good linearity (R² > 0.99).[9]

  • Calculation: The concentration of the analyte in the diluted sample is determined from the calibration curve. The final solubility is then calculated by accounting for the dilution factor. The results are typically reported in units of mg/mL or mol/L.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage development for high-throughput screening.

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, from the molecular structure alone.[11][12] It calculates the chemical potential of a compound in a solution, allowing for the prediction of solubility in various solvents.[13][14] While computationally intensive, COSMO-RS can offer surprisingly accurate predictions without the need for experimental data.[12][13] Hybrid approaches that combine COSMO-RS with machine learning are also emerging to improve prediction accuracy.[15]

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of methyl 1-methylcycloheptane-1-carboxylate. By combining a theoretical understanding of its molecular structure with a systematic experimental approach using the shake-flask method and HPLC analysis, researchers can generate reliable and accurate solubility data. This information is fundamental for making informed decisions in process development, purification, and formulation design. For rapid screening or when experimental resources are limited, computational models like COSMO-RS offer a viable alternative for estimating solubility profiles.

References

[13] Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

[14] Klamt, A., & Eckert, F. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. [Link]

[11] SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. [Link]

[16] ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

[15] Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

[3] World Health Organization (WHO). (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

[6] U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

[12] ACS Publications. (2025). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. [Link]

[4] BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

[17] PubMed. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. [Link]

[18] Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

[9] PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

[19] Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

[8] ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?[Link]

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. [Link]

[20] MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

[21] ChemSynthesis. (2025). methyl 1-methylcyclohexanecarboxylate. [Link]

[10] Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Link]

[22] Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

[5] Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

[2] Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

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Protocols & Analytical Methods

Method

The Synthetic Utility of Methyl 1-Methylcycloheptane-1-carboxylate: A Guide for the Research Chemist

In the landscape of organic synthesis, cycloalkane scaffolds are fundamental building blocks in the construction of complex molecules, from natural products to pharmaceutical agents. While cyclohexane and cyclopentane de...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, cycloalkane scaffolds are fundamental building blocks in the construction of complex molecules, from natural products to pharmaceutical agents. While cyclohexane and cyclopentane derivatives have been extensively studied and utilized, their larger ring counterparts, such as cycloheptanes, offer unique conformational and stereochemical properties that can be exploited in drug design and materials science. This guide focuses on a specific, yet versatile, building block: methyl 1-methylcycloheptane-1-carboxylate . We will explore its synthesis, key reactions, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1-Methylcycloheptane Scaffold

The 1-methylcycloheptane-1-carboxylate moiety introduces a quaternary carbon center on a seven-membered ring. This structural feature is of particular interest in medicinal chemistry for several reasons. The presence of a methyl group at a quaternary center can block metabolic pathways, thereby increasing the in vivo stability and bioavailability of a drug candidate. This concept, often referred to as the "magic methyl" effect, has been shown to have profound impacts on the pharmacological properties of a molecule.[1] Furthermore, the cycloheptane ring, with its multiple low-energy conformations, allows for a broader exploration of chemical space compared to more rigid ring systems.

While specific literature on methyl 1-methylcycloheptane-1-carboxylate is not abundant, its synthesis and reactivity can be reliably predicted based on well-established principles of organic chemistry and analogous reactions with other cycloalkanes, particularly cyclohexane derivatives.[2][3]

Synthesis of Methyl 1-Methylcycloheptane-1-carboxylate

A robust and logical synthetic approach to methyl 1-methylcycloheptane-1-carboxylate begins with the corresponding ketone, cycloheptanone. The strategy involves the formation of the quaternary center via α-alkylation, followed by conversion of the ketone to the desired ester.

Workflow for the Synthesis of Methyl 1-Methylcycloheptane-1-carboxylate

A Cycloheptanone B α-Methylcycloheptanone A->B  Enolate formation  (LDA, THF, -78 °C)  then CH₃I C 1-Methylcycloheptene B->C  Shapiro or  Wolff-Kishner  Reduction D 1-Methylcycloheptan-1-ol C->D  Hydroboration-Oxidation  (BH₃·THF, then H₂O₂, NaOH) E 1-Bromo-1-methylcycloheptane D->E  HBr F Grignard Reagent E->F  Mg, Et₂O G 1-Methylcycloheptane-1-carboxylic acid F->G  1. CO₂ (s)  2. H₃O⁺ H Methyl 1-methylcycloheptane-1-carboxylate G->H  CH₃OH, H₂SO₄ (cat.)  or SOCl₂, then CH₃OH

Caption: A plausible synthetic route to methyl 1-methylcycloheptane-1-carboxylate starting from cycloheptanone.

Protocol 1: Synthesis of 1-Methylcycloheptane-1-carboxylic Acid

This protocol is adapted from established procedures for the α-methylation of ketones and subsequent carbonylation.[4]

Materials:

  • Cycloheptanone

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Methyl iodide (CH₃I)

  • Dry tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Magnesium (Mg) turnings

  • Dry diethyl ether (Et₂O)

  • Carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • α-Methylation of Cycloheptanone:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add dry THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq.) via syringe.

    • Add a solution of cycloheptanone (1.0 eq.) in dry THF (20 mL) dropwise over 30 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add methyl iodide (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude α-methylcycloheptanone by vacuum distillation.

  • Conversion to 1-Bromo-1-methylcycloheptane (via the alcohol):

    • Dissolve the α-methylcycloheptanone (1.0 eq.) in methanol (50 mL) and cool to 0 °C.

    • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature.

    • Carefully add water to quench the excess NaBH₄, then remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford crude 1-methylcycloheptan-1-ol.

    • To the crude alcohol, add 48% HBr (3.0 eq.) and heat the mixture at reflux for 4 hours.[5]

    • Cool to room temperature, add water, and extract with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify by vacuum distillation to obtain 1-bromo-1-methylcycloheptane.

  • Grignard Reaction and Carboxylation:

    • In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an argon atmosphere, place magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromo-1-methylcycloheptane (1.0 eq.) in dry diethyl ether (50 mL) in the addition funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate, gentle warming may be required.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the Grignard reagent to 0 °C and pour it slowly over an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature, then quench with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and extract with 1 M NaOH.

    • Acidify the aqueous basic layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration or extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate to yield 1-methylcycloheptane-1-carboxylic acid.

Protocol 2: Esterification to Methyl 1-Methylcycloheptane-1-carboxylate

This protocol follows the standard Fischer esterification procedure.[7]

Materials:

  • 1-Methylcycloheptane-1-carboxylic acid

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve 1-methylcycloheptane-1-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation to obtain methyl 1-methylcycloheptane-1-carboxylate.

Key Synthetic Transformations

Methyl 1-methylcycloheptane-1-carboxylate is a versatile intermediate that can undergo several important transformations at the ester functionality.

A. Hydrolysis to the Carboxylic Acid

The saponification of the ester back to the corresponding carboxylic acid is a fundamental transformation, often necessary for subsequent reactions such as amide bond formation. The following protocol is based on well-established procedures for ester hydrolysis.[8]

Table 1: Comparison of Hydrolysis Conditions for Cycloalkane Esters [8]

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous, often with a co-solvent (e.g., Dioxane, THF)Alcohol/Water mixture (e.g., Methanol/H₂O, Ethanol/H₂O)
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux (60-80 °C)
Reversibility ReversibleIrreversible
Typical Yield HighHigh
Protocol 3: Saponification of Methyl 1-Methylcycloheptane-1-carboxylate

Materials:

  • Methyl 1-methylcycloheptane-1-carboxylate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 1-methylcycloheptane-1-carboxylate (1.0 eq.) in methanol or ethanol (5-10 volumes).

  • Add an aqueous solution of NaOH or KOH (1.5 eq.).

  • Stir the mixture at room temperature or heat to reflux (60-80 °C) to increase the reaction rate. Monitor by TLC or GC until the starting material is consumed (typically 1-4 hours).[8]

  • Cool the reaction mixture and remove the alcohol solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 2 volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 1-methylcycloheptane-1-carboxylic acid.

B. Reduction to the Primary Alcohol

Reduction of the ester to (1-methylcycloheptyl)methanol provides another key intermediate for further functionalization. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9][10]

Reaction Scheme for the Reduction of Methyl 1-Methylcycloheptane-1-carboxylate

A Methyl 1-methylcycloheptane-1-carboxylate B (1-Methylcycloheptyl)methanol A->B  1. LiAlH₄, THF, 0 °C to rt  2. H₃O⁺ workup

Caption: Reduction of the ester to the corresponding primary alcohol using LiAlH₄.

Protocol 4: LiAlH₄ Reduction of Methyl 1-Methylcycloheptane-1-carboxylate

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • Methyl 1-methylcycloheptane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl 1-methylcycloheptane-1-carboxylate (1.0 eq.) in anhydrous THF dropwise via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC or GC.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (1-methylcycloheptyl)methanol by vacuum distillation.

Conclusion

Methyl 1-methylcycloheptane-1-carboxylate, while not extensively documented in the chemical literature, represents a valuable building block for accessing molecules with a sterically hindered quaternary center on a flexible seven-membered ring. The synthetic routes and transformations presented in this guide are based on reliable and well-understood organic reactions, providing a solid foundation for researchers to incorporate this scaffold into their synthetic programs. By leveraging these protocols, scientists in both academic and industrial settings can further explore the chemical space of cycloheptane derivatives and their potential applications in drug discovery and materials science.

References

  • Organic Syntheses, Coll. Vol. 5, p.769 (1973); Vol. 44, p.72 (1964). (Procedure for the synthesis of 1-methylcyclohexanecarboxylic acid) URL: [Link]

  • Kawase, Y. Reactions of Active Methylene Compounds. I. Alkylation of Cyclohexanone via Ethyl 2-Ketocyclohexylglyoxalate. Bulletin of the Chemical Society of Japan, 1958, 31(3), 390-392.
  • Quora. How to synthesize 2-methyl cyclohexanone from cyclohexanone. URL: [Link]

  • Grignard Reaction. (General principles and mechanism). URL: [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. URL: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. URL: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. URL: [Link]

  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. URL: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. URL: [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). URL: [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. URL: [Link]

  • Vaia. Propose a mechanism for the reaction of (a) 1-methyl cyclohexanol with HBr to form 1- bromo-1-methylcyclohexane. URL: [Link]

  • Science of Synthesis. 20.5.1.1.1.1.1 Variation 1: From Carboxylic Acids and Alcohols with In Situ Activation of the Alcohol. URL: [Link]

  • Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis. Chem. Soc. Rev., 2021 , 50, 3448-3463. URL: [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopy and Conformational Analysis of Methyl 1-methylcycloheptane-1-carboxylate

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the structural elucidation and conformational analysis of methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the structural elucidation and conformational analysis of methyl 1-methylcycloheptane-1-carboxylate using 1D, 2D, and Variable Temperature (VT) NMR spectroscopy.

Introduction & Chemical Context

Methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8) is a cyclized aliphatic ester frequently utilized as a building block in pharmaceutical chemistry and terpene-analog synthesis. The structural core features a seven-membered cycloheptane ring substituted at the C1 position with both a methyl group and a methyl ester.

The primary analytical challenge in characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy arises from the inherent flexibility of the seven-membered ring. Unlike rigid six-membered rings, cycloheptanes undergo rapid pseudorotation at ambient temperatures[1]. This dynamic interconversion between various conformers (primarily twist-chair forms) often results in time-averaged, broadened multiplets in the NMR spectrum, complicating structural assignment. This application note outlines the optimized protocols to overcome these challenges.

Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dependent on sample preparation. Particulate matter and improper solvent volumes directly degrade magnetic field homogeneity, leading to uncorrectable line broadening.

Protocol: Preparation of High-Fidelity NMR Samples
  • Sample Weighing : For routine

    
    H NMR, weigh 5–10 mg of methyl 1-methylcycloheptane-1-carboxylate. For 
    
    
    
    C NMR or 2D experiments, weigh 25–30 mg to ensure a sufficient signal-to-noise (S/N) ratio, as
    
    
    C is approximately 6000 times less sensitive than
    
    
    H[2].
  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. (Note: For VT-NMR, see Section 4).
    
  • Filtration (Critical Step) : Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube.

    • Causality: Solid particles possess different magnetic susceptibilities than the surrounding liquid. This creates localized magnetic field distortions around every particle that cannot be corrected by spectrometer shimming, resulting in broad lines.

  • Tube Filling : Ensure the final liquid height in the standard 5 mm NMR tube is between 40–50 mm[3].

    • Causality: A solution height below 40 mm places the liquid-air meniscus within the active volume of the receiver coil, causing severe asymmetric line broadening due to magnetic susceptibility gradients at the interface[2].

  • Tube Cleaning : Wipe the exterior of the bottom 10 cm of the tube with a low-lint wipe and isopropanol before insertion into the spectrometer to prevent probe contamination[2].

Workflow A 1. Weigh Sample (5-25 mg for 1H, >20 mg for 13C) B 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C 3. Filter Solution (Glass wool / Pasteur Pipette) B->C D 4. Transfer to 5 mm NMR Tube (Fill height 40-50 mm) C->D E 5. Cap & Clean Tube Exterior (Wipe with Isopropanol) D->E F 6. Insert into NMR Spectrometer E->F

Caption: Step-by-step sample preparation workflow for high-resolution NMR spectroscopy.

1D NMR Spectral Signatures

At 298 K (ambient temperature), the NMR spectra of methyl 1-methylcycloheptane-1-carboxylate exhibit distinct diagnostic peaks for the substituents, while the ring protons appear as complex, overlapping multiplets due to continuous conformational exchange.

Table 1: Expected NMR Chemical Shifts (CDCl , 298 K)
NucleusStructural PositionExpected Shift (ppm)MultiplicityIntegration

H
O-CH

(Ester)
3.60 – 3.70Singlet3H

H
C1-CH

1.10 – 1.25Singlet3H

H
C2-C7 Ring CH

1.40 – 2.10Complex Multiplets12H

C
C=O (Carbonyl)~177.0SingletN/A

C
O-CH

~51.5SingletN/A

C
C1 (Quaternary)45.0 – 50.0SingletN/A

C
C1-CH

25.0 – 30.0SingletN/A

C
C2-C7 Ring CH

22.0 – 40.0Multiple SingletsN/A

Mechanistic Insight: The singlets for the methoxy and methyl groups remain sharp because their rapid free rotation averages out any anisotropic effects. Conversely, the 12 protons of the cycloheptane ring form a strongly coupled spin system that is heavily influenced by the ring's pseudorotation[4].

Conformational Dynamics and VT-NMR

Seven-membered rings do not possess a single rigid conformation; they exist in a dynamic equilibrium of twist-chair, chair, boat, and twist-boat forms[1]. The twist-chair conformer is typically the global energy minimum[1]. Because the activation barrier for pseudorotation is remarkably low, the interconversion between these conformers is fast on the NMR timescale at room temperature, resulting in time-averaged chemical shifts.

To resolve the specific conformers (e.g., axial vs. equatorial positioning of the C1-methyl group), Variable Temperature (VT) NMR is employed to "freeze out" the dynamic processes.

Protocol: VT-NMR for Conformational Freezing
  • Solvent Substitution : Prepare the sample in a low-freezing-point deuterated solvent. CDCl

    
     freezes at 210 K, which is often not cold enough. Use Dichloromethane-
    
    
    
    (CD
    
    
    Cl
    
    
    )
    or Toluene-
    
    
    , which allow cooling down to 180 K.
  • Baseline Acquisition : Acquire baseline

    
    H and 
    
    
    
    C spectra at 298 K.
  • Thermal Gradient : Gradually lower the probe temperature in 10 K increments down to 180 K. Allow 5–10 minutes of thermal equilibration at each step to ensure uniform sample temperature and stable tuning/matching.

  • Coalescence Monitoring : Monitor the ring CH

    
     signals. As the temperature approaches the coalescence point, the broad multiplets will dephase and flatten.
    
  • Resolution : Below the coalescence temperature, the interconversion rate becomes slower than the NMR timescale. The signals will resolve into distinct, sharp peaks representing the static twist-chair conformers.

VTNMR RT Ambient Temperature (Rapid Pseudorotation) Broad Time-Averaged Broad Multiplets RT->Broad Cool Lower Temperature (VT-NMR Gradient) RT->Cool Decrease T Freeze Conformational Freezing (Twist-Chair Minima) Cool->Freeze Sharp Resolved Signals for Distinct Conformers Freeze->Sharp

Caption: Logic flow of Variable Temperature (VT) NMR for resolving cycloheptane conformational dynamics.

2D NMR Assignment Strategy

To unambiguously assign the overlapping methylene carbons of the cycloheptane ring, a suite of 2D NMR experiments is required. Relying solely on 1D NMR for a 7-membered ring will lead to assignment errors due to the severe spectral overlap in the 1.4–2.1 ppm region.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates

    
    H signals to their directly attached 
    
    
    
    C atoms. Causality: This immediately separates the overlapping proton multiplets based on the much wider chemical shift dispersion of the carbon dimension (22–40 ppm).
  • COSY (Correlation Spectroscopy) : Identifies 3-bond

    
    H-
    
    
    
    H couplings. Causality: Starting from the C2 and C7 protons (which are slightly deshielded by the adjacent C1 quaternary center), the spin system can be traced sequentially around the ring (C2
    
    
    C3
    
    
    C4, etc.).
  • HMBC (Heteronuclear Multiple Bond Correlation) : Detects 2- and 3-bond C-H couplings. Causality: This is critical for anchoring the ring to the substituents. The C1-CH

    
     protons will show strong HMBC cross-peaks to the C1 quaternary carbon, the carbonyl carbon, and the C2/C7 ring carbons, confirming the connectivity at the substituted center.
    

TwoDNMR Start 1D 1H & 13C NMR HSQC HSQC (1-bond C-H correlation) Start->HSQC Disperse overlapping signals COSY COSY (3-bond H-H correlation) HSQC->COSY Trace ring spin systems HMBC HMBC (Long-range C-H correlation) HSQC->HMBC Link quaternary C1 Assign Complete Ring & Substituent Assignment COSY->Assign HMBC->Assign

Caption: 2D NMR experimental workflow for unambiguous structural elucidation.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 2008. Available at: [Link]

Sources

Method

Application Note: Methyl 1-methylcycloheptane-1-carboxylate as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8) Scientific Rationale: The Power of the 1-Methylcyclohep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8)

Scientific Rationale: The Power of the 1-Methylcycloheptyl Scaffold

In modern drug discovery, escaping "flatland" (the over-reliance on planar sp²-hybridized aromatic rings) is a critical objective to improve clinical success rates. Methyl 1-methylcycloheptane-1-carboxylate serves as a premier starting material for introducing highly tailored, sp³-rich lipophilic domains into drug candidates[1].

The incorporation of this specific moiety is driven by three foundational principles of rational drug design:

  • Metabolic Shielding via Quaternary Centers: The 1-methyl group establishes an all-carbon quaternary stereocenter. By replacing a vulnerable tertiary C–H bond with a methyl group, cytochrome P450-mediated α-oxidation is sterically and electronically blocked. This modification dramatically enhances the metabolic stability and plasma half-life of the resulting pharmacophore[2][3].

  • Conformational Rigidity and Entropy: A spirocyclic-like quaternary carbon restricts the rotational freedom of the attached functional group. This forces the molecule into a pre-organized bioactive conformation, significantly reducing the entropic penalty upon target binding and enhancing overall potency[4].

  • Unique 3D Spatial Occupation: The seven-membered cycloheptyl ring exists in a dynamic equilibrium of twist-chair conformations. Unlike the rigid chair of cyclohexane, the cycloheptyl ring possesses the flexibility to mold into deep, complex hydrophobic pockets of target proteins (such as GPCRs or kinases). Studies have shown that bulkier cycloaliphatic rings like cycloheptyl can yield compounds up to 5-fold more potent than their smaller cyclopropyl or cyclopentyl counterparts[5].

Physicochemical Profiling

Understanding the physicochemical parameters of the starting material and its immediate derivatives is essential for predicting downstream drug-like properties (e.g., Lipinski's Rule of Five compliance).

Table 1: Physicochemical Profile of Key 1-Methylcycloheptyl Derivatives

CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Methyl 1-methylcycloheptane-1-carboxylate 170.252.8526.3002
1-Methylcycloheptane-1-carboxylic acid 156.222.5037.3012
(1-Methylcycloheptyl)methanol 142.242.3020.2311
1-Methylcycloheptan-1-amine 127.231.8526.0221

Divergent Synthetic Workflows

The methyl ester of 1-methylcycloheptane-1-carboxylate is highly stable, making it an excellent orthogonal handle. It can be selectively activated to yield acids, alcohols, or amines, which are then coupled to the primary drug scaffold.

DivergentWorkflow SM Methyl 1-methylcycloheptane- 1-carboxylate (CAS: 7362-77-8) Acid 1-Methylcycloheptane- 1-carboxylic Acid SM->Acid LiOH, THF/H2O Reflux (Hydrolysis) Alcohol (1-Methylcycloheptyl) methanol SM->Alcohol LiAlH4, THF Reflux (Reduction) Amide Lipophilic Amide (GPCR Modulator) Acid->Amide HATU, DIPEA R-NH2 Amine 1-Methylcycloheptan- 1-amine Acid->Amine DPPA, tBuOH (Curtius) Ether Bulky Ether (Kinase Inhibitor) Alcohol->Ether NaH, R-X (Alkylation)

Divergent synthetic pathways utilizing methyl 1-methylcycloheptane-1-carboxylate.

Detailed Experimental Protocols

The following protocols are designed with self-validating steps to ensure high fidelity in scale-up environments. The quaternary α-carbon creates severe steric hindrance, necessitating specific deviations from standard operating procedures.

Protocol A: Saponification to 1-Methylcycloheptane-1-carboxylic Acid

Objective: Generate a versatile carboxylic acid for downstream amide coupling.

  • Reaction Setup: Dissolve methyl 1-methylcycloheptane-1-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1, 0.2 M).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq).

    • Causality: The severe steric shielding of the carbonyl carbon by the 1-methyl and cycloheptyl groups renders standard room-temperature NaOH hydrolysis ineffective. A large excess of LiOH in a highly solvating mixed system is required.

  • Thermal Activation: Heat the reaction mixture to 65 °C (reflux) for 12–16 hours.

  • Self-Validating Workup:

    • Concentrate the mixture in vacuo to remove THF and MeOH.

    • Extract the basic aqueous layer with diethyl ether (discard the organic layer). Validation: Any unreacted starting material will partition into the ether layer, ensuring the final product is free of starting ester.

    • Acidify the aqueous layer with 2M HCl to pH 2. The product will precipitate or form an oil.

    • Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Confirmation: ¹H NMR should show the complete disappearance of the methyl ester singlet at ~3.65 ppm.

Protocol B: Reduction to (1-Methylcycloheptyl)methanol

Objective: Generate a sterically hindered primary alcohol for etherification.

  • Reaction Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C.

  • Reagent Addition: Add a solution of the starting ester (1.0 eq) in anhydrous THF dropwise over 30 minutes to manage the exothermic reaction.

  • Thermal Activation: Remove the ice bath and heat the reaction to 65 °C for 4–6 hours.

    • Causality: Steric hindrance prevents complete reduction at room temperature. Heating is mandatory to drive the intermediate aluminate complex to the fully reduced alkoxide.

  • Self-Validating Workup (Fieser Method):

    • Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: Standard aqueous quenching creates an unfilterable aluminum hydroxide emulsion that traps the highly lipophilic product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

    • Filter through a pad of Celite, wash with THF, and concentrate the filtrate.

  • Analytical Confirmation: IR spectroscopy should show the disappearance of the sharp C=O stretch (~1735 cm⁻¹) and the appearance of a broad O–H stretch (~3300 cm⁻¹).

Pharmacological Application & Target Engagement

When the 1-methylcycloheptyl motif is integrated into a drug candidate, it acts as a "lipophilic bullet," driving the molecule into the hydrophobic pockets of target receptors. This is particularly relevant in the design of GPCR modulators and kinase inhibitors, where displacing high-energy water molecules from deep binding pockets provides a massive boost to binding affinity (enthalpic gain)[5].

GPCRSignaling Ligand Drug Candidate (1-Methylcycloheptyl) Receptor Target GPCR (Hydrophobic Pocket) Ligand->Receptor Enhanced Binding GProtein G-alpha Subunit Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Signal Transduction SecondMsgr cAMP Production Modulated Effector->SecondMsgr Catalysis

Role of the 1-methylcycloheptyl motif in enhancing GPCR target engagement and signaling.

Reaction Parameters Summary

Table 2: Optimized Reaction Parameters for Derivatization

TransformationReagentsTemp (°C)Time (h)Expected YieldCritical Control Point
Ester Hydrolysis LiOH·H₂O, THF/MeOH/H₂O6512-16>85%Prolonged heating required due to steric shielding.
Ester Reduction LiAlH₄, dry THF654-6>90%Fieser workup essential to prevent emulsion.
Curtius Rearrangement DPPA, Et₃N, t-BuOH851865-75%Strict anhydrous conditions to prevent urea formation.

References

  • LookChem. "Cas 7362-77-8,1-Methylcycloheptanecarboxylic acid methyl ester".
  • ResearchGate. "All-Carbon Quaternary Centers in Natural Products and Medicinal Chemistry: Recent Advances".
  • ResearchGate. "Opportunities for Tapping into Three-Dimensional Chemical Space Through a Quaternary Carbon".
  • ACS Publications. "Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains".
  • MDPI. "2-Oxoester Phospholipase A 2 Inhibitors with Enhanced Metabolic Stability".

Sources

Application

Application Notes & Protocols: A Guide to the Laboratory Preparation of Substituted Cycloheptane Esters

Abstract The seven-membered carbocyclic framework of cycloheptane is a prominent structural motif in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent conformational flexibility...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The seven-membered carbocyclic framework of cycloheptane is a prominent structural motif in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent conformational flexibility allows for precise three-dimensional positioning of substituents to engage with biological targets, making it a valuable scaffold in drug discovery.[1][2] However, the synthesis of these medium-sized rings is often challenged by unfavorable enthalpic and entropic factors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and modern synthetic strategies for the construction of substituted cycloheptane esters. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the purification and characterization of these valuable compounds.

Strategic Approaches to the Cycloheptane Core

The construction of the cycloheptane ring is the primary challenge in synthesizing these target molecules. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prevalent and effective methods can be broadly categorized into ring expansion, cycloaddition, and ring-closing metathesis.

Ring Expansion Reactions: Building from Smaller Rings

Ring expansion reactions are powerful methods that leverage readily available five- or six-membered rings and expand them to the desired seven-membered core.[3][4] This approach often provides excellent control over the placement of substituents.

  • Tiffeneau-Demjanov and Related Rearrangements: These are classic "semipinacol" rearrangements that facilitate a one-carbon ring expansion.[3] The process typically begins with a substituted cyclohexanone, which is converted to a cyanohydrin or reacted with diazomethane, ultimately leading to an unstable carbocation that rearranges to expand the ring.[4][5]

  • Cyclopropane-Based Ring Opening: A versatile and modern approach involves the formation of a bicyclo[4.1.0]heptane intermediate from a cyclohexanone derivative.[3][6] The silyl enol ether of a substituted cyclohexanone can be cyclopropanated, followed by an iron(III) chloride-induced cleavage of the internal cyclopropane bond to yield a 3-chlorocycloheptanone, which can be further functionalized.[6]

Cycloaddition Reactions: Convergent Bond Formation

Cycloaddition reactions offer a convergent route, rapidly assembling the carbocyclic core from two or more unsaturated precursors.[7][8]

  • [4+3] Cycloadditions: This is one of the most direct and powerful methods for constructing a seven-membered ring.[1] It involves the reaction of a four-atom component (a diene) with a three-atom component (often an allyl cation equivalent), providing a stereocontrolled route to highly functionalized cycloheptenes.[1]

  • [6+2] Cycloadditions: This strategy involves the reaction of a cycloheptatriene (acting as a 6π component) with a 2π component (a "trienophile") to form a bridged bicyclic system which can be subsequently modified.[9] This method is particularly useful for generating complex, stereodefined architectures.[9]

Modern Synthetic Methods
  • Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of medium and large rings.[1] An acyclic diene precursor, often containing the desired ester functionality and substitution pattern, is cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloheptene ester.

  • Direct C-H Functionalization: For pre-existing cycloheptane cores, direct C-H functionalization offers an elegant way to introduce substituents without multi-step sequences.[10] Palladium-catalyzed, ligand-directed transannular C–H activation can selectively functionalize γ-C–H bonds of cycloalkane carboxylic acids, providing a direct route to substituted cycloheptane derivatives.[10][11][12]

Table 1: Comparison of Key Synthetic Strategies for the Cycloheptane Core

StrategyCore TransformationKey Reagents/CatalystsAdvantagesLimitations
Ring Expansion Cyclohexanone → CycloheptanoneDiethylzinc, CH₂I₂, FeCl₃[6]Readily available starting materials, good control of substitution.Can involve multiple steps, may require specific functional handles.
[4+3] Cycloaddition Diene + Allyl Cation → CyclohepteneLewis acidsConvergent, rapid complexity generation, often stereocontrolled.[1]Requires specific diene and three-carbon precursors.
Ring-Closing Metathesis Acyclic Diene → CyclohepteneGrubbs' or Hoveyda-Grubbs' catalystsHigh functional group tolerance, direct access to functionalized rings.Requires synthesis of acyclic precursor, catalyst cost.
C-H Functionalization Cycloheptane-C-H → Cycloheptane-C-RPd(OAc)₂, Custom Ligands[10]High atom economy, late-stage modification.Requires a directing group, can have regioselectivity challenges.

Introduction of the Ester Functionality

The ester group can either be incorporated into the starting materials or installed onto the pre-formed cycloheptane ring.

Esterification of Cycloheptanols and Cycloheptane Carboxylic Acids

This is the most common approach, where a cycloheptanol or cycloheptane carboxylic acid is converted to the desired ester.

  • Fischer Esterification: The reaction of a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄).[13][14] This method is simple but requires harsh conditions and is reversible, often necessitating the removal of water or use of excess alcohol.[13][14]

  • Steglich Esterification: An exceptionally mild and efficient method for converting carboxylic acids and alcohols into esters using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[15] This protocol is highly effective for sterically hindered substrates and acid-sensitive molecules.[15][16]

  • Activation via Acid Chlorides: Carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13] The resulting acid chloride reacts rapidly and irreversibly with alcohols or phenols, even hindered ones, to form the ester.[14]

Incorporation During Ring Synthesis

Designing the synthesis to carry the ester group through the ring-forming steps is often more efficient. For example, in a Dieckmann condensation, a C7-dicarboxylic acid ester is used as the direct precursor to a cycloheptanone β-keto ester.[1] Similarly, RCM precursors are frequently designed with the ester moiety already in place.

Detailed Experimental Protocols

The following protocols are presented as robust, representative examples for the synthesis and modification of cycloheptane systems.

Protocol 1: One-Carbon Ring Expansion of a Substituted Cyclohexanone

This protocol is adapted from the procedure by House, et al., for the iron(III) chloride-induced ring expansion of silyloxycyclopropanes.[6] It illustrates the construction of a cycloheptanone ring from a cyclohexanone precursor.

Workflow Diagram: Ring Expansion Protocol

G cluster_0 Step A: Silyl Enol Ether Formation cluster_1 Step B: Cyclopropanation cluster_2 Step C: Ring Expansion A1 Substituted Cyclohexanone A4 Silyl Enol Ether Intermediate A1->A4 Reflux A2 Triethylamine (Et3N), Chlorotrimethylsilane (TMSCl) A2->A4 A3 N,N-Dimethylformamide (DMF) A3->A4 B1 Silyl Enol Ether B3 Bicyclo[4.1.0]heptane Intermediate B1->B3 Ether B2 Diethylzinc (Et2Zn), Chloroiodomethane (CH2ICl) B2->B3 C1 Bicyclo[4.1.0]heptane C3 Substituted 3-Chlorocycloheptanone C1->C3 DMF C2 Iron(III) Chloride (FeCl3) C2->C3 G Start Cycloheptane Carboxylic Acid (1.0 eq) + Alcohol (1.2 eq) Reaction Stir at 0°C to RT (3-12 h) Start->Reaction Reagents DMAP (0.1 eq) DCC (1.1 eq) Reagents->Reaction Solvent Anhydrous CH2Cl2 Solvent->Reaction Workup Filter DCU precipitate Aqueous Wash Reaction->Workup Reaction complete Product Purified Substituted Cycloheptane Ester Workup->Product Purify (Chromatography)

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Technical Notes & Optimization

Troubleshooting

identifying common impurities in methyl 1-methylcycloheptane-1-carboxylate synthesis

Technical Support Center: Synthesis of Methyl 1-Methylcycloheptane-1-carboxylate Welcome to the technical support guide for the synthesis of methyl 1-methylcycloheptane-1-carboxylate. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 1-Methylcycloheptane-1-carboxylate

Welcome to the technical support guide for the synthesis of methyl 1-methylcycloheptane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind impurity formation for the two primary synthetic routes and provide robust troubleshooting strategies and validated protocols to ensure the integrity of your final compound.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section provides quick answers to common initial observations. For a deeper analysis, proceed to the detailed troubleshooting sections.

Q1: My initial analysis (GC-MS, ¹H NMR) shows a complex mixture of products. Where do I begin troubleshooting?

A: Start by identifying the synthetic route you employed. The impurity profile is highly dependent on whether you used Fischer Esterification (Route A) or α-methylation (Route B). Cross-reference your analytical data (mass-to-charge ratios from MS, chemical shifts from NMR) with the summary table below (Table 1) to form a preliminary hypothesis about the identity of the major impurities.

Q2: My GC-MS analysis shows several peaks with retention times close to my desired product. What are they likely to be?

A: These are often isomers or structurally similar byproducts. If you used the α-methylation route, a common isomeric impurity is the O-methylated product, 1-methoxy-1-(methylcycloheptene). If you observe peaks at M+14 or M+28 (where M is the mass of your product), this strongly suggests over-methylation.

Q3: My ¹H NMR spectrum has a broad singlet around 10-12 ppm and is missing the characteristic methoxy singlet at ~3.6 ppm. What does this indicate?

A: The broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton. This indicates a significant amount of unreacted 1-methylcycloheptane-1-carboxylic acid, which is a common issue in Fischer esterification due to the reaction's equilibrium nature.[1][2] The absence of the methoxy peak further confirms that the esterification is incomplete.

Q4: My reaction yield is significantly lower than expected, and I've isolated a high-molecular-weight, viscous substance. What happened?

A: This is a classic sign of aldol condensation, a frequent side reaction in the α-methylation pathway.[3] It occurs when the enolate of your starting material (methyl cycloheptanecarboxylate) attacks the carbonyl group of another molecule of the starting ester, leading to dimerization and polymerization. This is often caused by incomplete enolate formation before the addition of the methylating agent.

Part 2: Troubleshooting by Synthetic Route

A detailed analysis of impurities based on the chosen synthetic pathway.

Route A: Fischer Esterification of 1-Methylcycloheptane-1-carboxylic Acid

This route involves reacting the parent carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). The primary challenge is managing the reaction equilibrium.

  • Question: My analysis confirms the presence of residual 1-methylcycloheptane-1-carboxylic acid and a large excess of methanol. Why is the reaction incomplete?

  • Causality & Explanation: Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2] If water is not actively removed, the reaction will not proceed to completion, leaving significant amounts of starting material.

  • Troubleshooting & Resolution:

    • Drive the Equilibrium: According to Le Châtelier's principle, the equilibrium can be shifted towards the product. Use a large excess of methanol (e.g., 10-50 equivalents) to act as both reactant and solvent.[1]

    • Water Removal: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For smaller scales, adding a dehydrating agent can be effective, though this can complicate purification.

    • Purification: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.[4]

Route B: α-Methylation of Methyl Cycloheptanecarboxylate

This pathway involves deprotonating the α-carbon of methyl cycloheptanecarboxylate with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) to form an enolate, followed by quenching with an electrophilic methyl source (e.g., methyl iodide). This route is powerful but prone to several side reactions.

  • Question: My mass spectrum shows significant peaks at M+14 and M+28, corresponding to the addition of one and two extra methyl groups. How can I prevent this?

  • Causality & Explanation: The product, methyl 1-methylcycloheptane-1-carboxylate, still possesses an α-proton on the newly added methyl group, although it is less acidic. More importantly, if any starting material remains, the product itself can be deprotonated by any excess strong base, forming a new enolate that can be methylated again. This polymethylation is a common issue in enolate alkylation chemistry.[3]

  • Troubleshooting & Resolution:

    • Stoichiometric Control: Use a slight excess (e.g., 1.05 equivalents) of a strong base like LDA to ensure the complete conversion of the starting ester to its enolate before adding the methylating agent.

    • Order and Rate of Addition: Add the methylating agent (methyl iodide) slowly to the pre-formed enolate solution at a low temperature (e.g., -78 °C). This ensures the electrophile reacts immediately with the available enolate, minimizing its contact with the product.

    • Temperature Control: Maintain a low temperature throughout the reaction to minimize the rate of competing deprotonation of the product.

  • Question: I've isolated an impurity with the same mass as my product but a different retention time and NMR spectrum. Could this be the O-methylated byproduct?

  • Causality & Explanation: An enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired). The ratio of C- to O-alkylation is influenced by the solvent, the metal counter-ion, and the "hardness" of the electrophile.[3] O-alkylation leads to the formation of a ketene acetal.

  • Troubleshooting & Resolution:

    • Choice of Electrophile: Use "soft" electrophiles. Methyl iodide (CH₃I) is considered soft and strongly favors C-alkylation. Avoid harder electrophiles like dimethyl sulfate if this is an issue.

    • Solvent and Counter-ion: Lithium enolates (from LDA) in a non-polar, aprotic solvent like tetrahydrofuran (THF) tend to be more covalent and favor C-alkylation. Using potassium or sodium bases can increase the ionic character and favor O-alkylation.

Part 3: Data Summary & Visual Guides

Table 1: Common Impurity Reference
Impurity NameStructureCommon RoutePotential CauseKey Analytical Signature
1-Methylcycloheptane-1-carboxylic AcidC₈H₁₄O₂ (acid)Fischer EsterificationIncomplete reaction; equilibrium not driven to products.¹H NMR: Broad singlet ~10-12 ppm. GC-MS: Different retention time, characteristic fragmentation.
Methyl 1,1-dimethylcycloheptane-carboxylateC₁₀H₁₈O₂α-MethylationOver-methylation due to excess base or poor reaction control.GC-MS: M+14 peak relative to the desired product.
1-Methoxy-1-(methylcycloheptene)C₉H₁₆O₂ (isomer)α-MethylationO-alkylation of the enolate intermediate.GC-MS: Same mass, different retention time. ¹H NMR: Absence of α-methyl singlet, presence of vinyl proton signals.
Aldol Condensation DimerC₁₇H₂₈O₃α-MethylationIncomplete enolate formation before electrophile addition.GC-MS: High molecular weight peaks (e.g., M+142). TLC: Low Rf spot.
DiisopropylamineC₆H₁₅Nα-MethylationByproduct from the preparation of LDA.¹H NMR: Characteristic multiplets. Can often be removed with an acidic wash during workup.
Diagrams

G start Impure Product Detected (GC-MS / NMR) ms_check Check MS Data start->ms_check nmr_check Check NMR Data start->nmr_check m_plus_14 M+14 Peak Present? ms_check->m_plus_14 high_mw High MW Peaks? ms_check->high_mw same_mass Isomer Peak Present? ms_check->same_mass acid_proton Broad Peak at 10-12 ppm? nmr_check->acid_proton over_methylation Diagnosis: Over-Methylation m_plus_14->over_methylation Yes aldol Diagnosis: Aldol Condensation high_mw->aldol Yes o_alkylation Diagnosis: O-Alkylation same_mass->o_alkylation Yes unreacted_acid Diagnosis: Unreacted Carboxylic Acid acid_proton->unreacted_acid Yes

Caption: A logical workflow for diagnosing impurities based on analytical data.

G cluster_0 Reaction Pathways start Methyl Cycloheptanecarboxylate + LDA enolate Lithium Enolate start->enolate c_alk C-Alkylation (Desired Product) enolate->c_alk + CH3I o_alk O-Alkylation (Isomeric Impurity) enolate->o_alk + CH3I aldol Aldol Reaction (Dimer Impurity) enolate->aldol + Starting Material over_meth Over-Methylation (M+14 Impurity) c_alk->over_meth + Excess Base + CH3I

Caption: Competing reactions during the α-methylation synthesis route.

Part 4: Key Experimental Protocols

These protocols provide a standardized framework for analysis and purification. Always consult institutional safety guidelines before performing any experiment.

Protocol: GC-MS Analysis for Impurity Profiling

This method is designed to separate the desired product from common, volatile impurities.

  • Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.

  • Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Identify peaks by comparing their mass spectra to known databases and fragmentation patterns. Quantify relative peak areas to estimate the percentage of each component.[5][6]

Protocol: Purification by Flash Column Chromatography

This protocol is effective for removing both more polar (unreacted acid) and less polar (O-methylated product) impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the weight of the crude oil).

  • Column Packing: Dry pack a suitable size glass column with silica gel (typically 50-100x the mass of the crude product). Wet the column with the initial eluent (e.g., 100% hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 2% ethyl acetate in hexanes). This will typically elute less polar impurities first.

    • Gradually increase the polarity of the eluent (e.g., to 5-10% ethyl acetate in hexanes) to elute the desired product.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).

  • Collection: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Nightingale, Z. D., Blumberg, J. B., & Handelman, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495–500. [Link]

  • Koch Modular. (n.d.). Methyl Ester Purification (Biodiesel). Retrieved February 6, 2026, from [Link]

  • Atadashi, I. M., Aroua, M. K., & Aziz, A. A. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Separation & Purification Reviews, 43(2), 155-189. [Link]

  • Google Patents. (2008).
  • Sakamoto, Y., & Kawakita, Y. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

  • LabRulez. (n.d.). Analysis of Fatty Acid Methyl Ester - No. 492. [Link]

  • Lemieux, R. U., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry. [Link]

  • Rojas, A., et al. (2018). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • Eliel, E. L. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English. [Link]

  • Reusch, W. (2013). Esterification. Michigan State University Department of Chemistry. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Clark, J. (2004). preparation of esters. Chemguide. [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link]

  • Hirayama, S., et al. (1975). Polymer supported enantioselective reactions. II. α-Methylation of cyclohexanone. Journal of the Chemical Society, Chemical Communications. [Link]

  • Gad-El-Karim, M. R., et al. (2007). Thermodynamic and NMR Study of the Interactions of Cyclodextrins with Cyclohexane Derivatives. The Journal of Physical Chemistry B. [Link]

  • Palaniappan, S., & Amarnath, C. A. (2006). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Journal of Molecular Catalysis A: Chemical. [Link]

  • BYJU'S. (n.d.). Electrophilic Methylation. [Link]

Sources

Optimization

troubleshooting guide for the synthesis of cycloheptane esters

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Application Science Support Center. As a Senior Application Scientist, I designed this troubleshooting guide to move beyond standard synthetic recipes. The synthesis of seven-membered carbocycles—specifically cycloheptane esters—presents unique thermodynamic and kinetic challenges, ranging from transannular strain to complex valence tautomerization.

This guide dissects the causality behind experimental choices, providing self-validating protocols and targeted troubleshooting for the two most robust synthetic pathways: Rhodium-Catalyzed Buchner Ring Expansion and the Direct Esterification of Cycloheptanecarboxylic Acids .

Synthetic Workflows & Logical Relationships

The diagram below illustrates the two primary pathways for accessing cycloheptane esters. Route A builds the seven-membered ring from a six-membered precursor via carbene insertion, while Route B functionalizes an existing cycloheptane core.

G cluster_0 Route A: Buchner Ring Expansion cluster_1 Route B: Direct Esterification A1 Benzene + Diazoacetate A2 Rh2(OAc)4 Catalysis (Carbene Formation) A1->A2 - N2 A3 Norcaradiene Intermediate A2->A3 Cyclopropanation A4 Cycloheptatriene Ester A3->A4 Ring Opening A5 Pd/C Hydrogenation (H2, 1 atm) A4->A5 Saturation Final Cycloheptane Ester (Target Scaffold) A5->Final B1 Cycloheptanecarboxylic Acid B2 Activation (SOCl2 or TCFH) B1->B2 B3 Acyl Chloride / Active Ester B2->B3 B4 Nucleophilic Attack (ROH + Base) B3->B4 B4->Final

Workflow diagram comparing Buchner ring expansion and direct esterification routes.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a "self-validating system." This means you do not proceed to the next step until the built-in analytical checkpoint confirms the mechanistic success of the current step.

Protocol A: Rhodium-Catalyzed Buchner Ring Expansion & Hydrogenation

This dearomative ring expansion utilizes diazo compounds as carbene precursors to expand a benzene ring into a cycloheptatriene, followed by hydrogenation[1]. Rhodium(II) carboxylates are the premier catalysts for this transformation due to their ability to efficiently decompose alkyl diazoacetates at room temperature[2].

Step 1: Carbene Generation & Cyclopropanation

  • Flame-dry a two-neck flask under argon. Add Rh₂(OAc)₄ (1 mol%) and anhydrous benzene (used as both reactant and solvent to drive kinetics).

  • Dissolve ethyl diazoacetate (1.0 equiv) in anhydrous benzene and add via a syringe pump over 4–6 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the metal-carbene, preventing bimolecular carbene dimerization (forming diethyl maleate/fumarate).

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the diazo stretching frequency at ~2110 cm⁻¹ confirms complete carbene consumption.

Step 2: Electrocyclic Ring Opening & Hydrogenation

  • Heat the reaction mixture to 80 °C for 2 hours to thermodynamically drive the 6π-electrocyclic ring opening of the norcaradiene intermediate into the cycloheptatriene ester[1].

  • Concentrate the mixture, dissolve in methanol, and add 10% Pd/C (10 wt%).

  • Purge the vessel with H₂ gas and stir under a balloon (1 atm) for 12 hours.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the complex olefinic multiplet at δ 5.0–6.5 ppm and the emergence of upfield aliphatic signals (δ 1.4–2.0 ppm) confirm complete saturation to the cycloheptane ester.

Protocol B: Direct Esterification via Acyl Chloride Activation

Due to the conformational flexibility and steric bulk of the seven-membered ring, direct Fischer esterification of cycloheptanecarboxylic acid often stalls. Converting the acid to an acyl halide using thionyl chloride drastically lowers the activation energy for nucleophilic attack[3]. Alternatively, modern coupling agents like TCFH/NMI can be used for highly sensitive substrates[4].

Step 1: Carboxylic Acid Activation

  • Suspend cycloheptanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add thionyl chloride (SOCl₂, 2.0 equiv) dropwise, followed by a catalytic drop of DMF (which forms the active Vilsmeier-Haack intermediate).

  • Reflux at 40 °C for 2 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in anhydrous methanol and analyze via GC-MS. The exclusive presence of the methyl ester mass peak confirms quantitative conversion to the acyl chloride.

Step 2: Nucleophilic Attack

  • Concentrate the reaction under reduced pressure to remove excess SOCl₂ (critical to prevent side reactions). Redissolve the crude acyl chloride in DCM.

  • At 0 °C, add the target alcohol (1.2 equiv) and triethylamine (Et₃N, 2.5 equiv).

  • Stir for 4 hours, warming to room temperature. Quench with saturated NaHCO₃, extract, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: My Buchner reaction is yielding a high percentage of diethyl fumarate and diethyl maleate instead of the cycloheptatriene. How do I fix this? A1: You are observing carbene dimerization. This occurs when the local concentration of the diazo compound is too high, allowing the rhodium-carbene intermediate to react with unactivated diazoacetate rather than the benzene ring. Solution: Decrease the addition rate of your syringe pump (extend to 8+ hours) and increase the equivalents of benzene. Ensure your Rh₂(OAc)₄ catalyst is rigorously dry, as moisture can coordinate to the axial sites of the rhodium paddlewheel, reducing its catalytic efficiency.

Q2: After the Buchner reaction, my NMR shows a mixture of a bicyclic compound and the seven-membered ring. Why didn't it fully convert? A2: You are observing the classic valence tautomerization equilibrium between norcaradiene (the initial cyclopropanation product) and cycloheptatriene[1]. The position of this equilibrium is highly dependent on the steric and electronic nature of the ester group. Solution: The electrocyclic ring opening to cycloheptatriene is thermodynamically favored but requires thermal activation. Reflux the crude mixture in toluene (110 °C) for 2–4 hours before proceeding to hydrogenation.

Q3: During the hydrogenation of the cycloheptatriene ester, the reaction stalls at the diene or monoene stage. Adding more H₂ doesn't help. What is happening? A3: Cycloheptatrienes are notorious for poisoning palladium catalysts. Furthermore, as the ring partially saturates, the conformational flexibility of the cycloheptene/cycloheptadiene intermediates can sterically shield the remaining double bonds from the catalyst surface. Solution: Filter off the old catalyst through a pad of Celite and resubject the partially reduced intermediate to fresh Pd/C. If steric hindrance is severe, switch to a more active catalyst like Adams' catalyst (PtO₂) or utilize ionic hydrogenation conditions.

Q4: I am trying to directly esterify cycloheptanecarboxylic acid with a bulky secondary alcohol. Even with SOCl₂ activation, my yields are <30%. A4: The cycloheptyl ring exhibits significant transannular strain and steric bulk, which hinders the trajectory of bulky nucleophiles attacking the adjacent acyl chloride. Solution: Switch to a highly reactive, modern coupling system. Utilizing TCFH (tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) generates a highly reactive acyl imidazolium intermediate that is exceptionally efficient for coupling sterically hindered aliphatic acids[4].

Quantitative Data Summary

The following table summarizes the expected performance metrics and challenges for the methodologies discussed, allowing researchers to select the optimal route based on their specific constraints.

Synthetic RouteKey Reagents / CatalystsTypical Yield (%)Reaction Time (h)Primary Technical Challenge
Buchner Ring Expansion Rh₂(OAc)₄, Diazoacetate, Benzene60–80%12–24Carbene dimerization, tautomer equilibrium
Olefin Hydrogenation Pd/C (10%), H₂ (1–5 atm)85–95%4–12Catalyst poisoning, incomplete saturation
Acid Chloride Esterification SOCl₂, ROH, Et₃N70–90%2–6Moisture sensitivity, exothermic activation
Direct Active Ester Coupling TCFH, NMI, ROH75–85%6–12Reagent cost, purification of byproducts

References

  • Skeletal Editing of Cyclic Scaffolds | CCS Chemistry - Chinese Chemical Society.
  • Synthesis of Naturally Occurring Tropones and Tropolones - PMC - NIH.
  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters - MDPI.
  • Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - RSC Publishing.

Sources

Troubleshooting

thermal decomposition of methyl 1-methylcycloheptane-1-carboxylate

Technical Support Center: Thermal Stability & Reactivity Guide Subject: Thermal Decomposition of Methyl 1-Methylcycloheptane-1-carboxylate Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Reactivity Guide Subject: Thermal Decomposition of Methyl 1-Methylcycloheptane-1-carboxylate Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely referencing this guide because you are observing unexpected thermal stability (failure to eliminate) or non-selective charring during the processing of Methyl 1-methylcycloheptane-1-carboxylate .

Unlike secondary alkyl esters or esters with


-hydrogens, this specific molecule is chemically "locked" against standard thermal decomposition pathways (such as the 

mechanism). This guide details the mechanistic barriers preventing low-temperature decomposition and outlines the radical pathways that dominate at extreme temperatures.

Part 1: The Mechanistic Barrier (Why it won't decompose easily)

Q1: I am heating the ester to >250°C, but I am not seeing the expected elimination to the alkene. Why?

A: You are fighting against the structural limitations of the molecule. Standard ester pyrolysis (the


 reaction) requires specific structural features that this molecule lacks.
  • The

    
    -Hydrogen Blockade (Alkoxy Side): 
    
    • Rule: For an ester to eliminate via the classic six-membered cyclic transition state (Chugaev-type), the alkoxy group (the alcohol part of the ester) must possess a

      
      -hydrogen.
      
    • Your Molecule: You have a methyl ester (

      
      ).[1] There are no 
      
      
      
      -hydrogens on a methyl group. Therefore, the formation of a carboxylic acid and an alkene from the ester tail is impossible.
  • The

    
    -Hydrogen Blockade (Acyl Side): 
    
    • Rule: For an ester to eliminate methanol and form a ketene (via a 4-membered transition state), it requires an abstractable hydrogen on the

      
      -carbon (the carbon attached to the carbonyl).
      
    • Your Molecule: The C1 position is a quaternary center . It is bonded to the carbonyl, the ring (C2, C7), and a methyl group. There is no

      
      -hydrogen to abstract.
      
Visualization: Blocked vs. Radical Pathways

The following diagram illustrates why standard pathways fail and how high-energy homolysis becomes the only option.

DecompositionPathways Start Methyl 1-methylcycloheptane- 1-carboxylate Ei_Path Ei Elimination (6-Membered TS) Start->Ei_Path Heat Ketene_Path Ketene Formation (4-Membered TS) Start->Ketene_Path Heat Radical_Path Radical Homolysis (T > 500°C) Start->Radical_Path Extreme Heat (Pyrolysis) Product_Ei IMPOSSIBLE: No β-H on Methyl Group Ei_Path->Product_Ei Blocked Product_Ketene IMPOSSIBLE: Quaternary C1 (No α-H) Ketene_Path->Product_Ketene Blocked Product_Radical Non-Selective Cracking: • Methyl Radicals • CO2 / CO • Ring Fragmentation Radical_Path->Product_Radical Proceeds

Caption: Structural constraints block standard elimination pathways (Red), forcing non-selective radical decomposition at high temperatures (Green).

Part 2: Troubleshooting & Experimental Protocols

Q2: I am seeing the formation of "tar" or black residue. What is happening?

A: If you are heating the substance beyond 350–400°C in an attempt to force a reaction, you are initiating homolytic cleavage (radical cracking).

  • Mechanism: The weakest bonds are typically the

    
     bond between the quaternary carbon and the carbonyl, or the 
    
    
    
    bond.
  • Result: This generates high-energy radicals that recombine indiscriminately, leading to polymerization (tar) and small volatile fragments (methane, CO,

    
    ).
    
  • Troubleshooting Step: Check your vacuum levels. If you are trying to distill, you must lower the boiling point to avoid this radical regime.

Recommended Distillation Parameters:

Parameter Setting Reason
Pressure < 5 mmHg (High Vacuum) Reduces boiling point to < 100°C to prevent thermal stress.
Bath Temp Max 140°C Keeps the molecule below the onset of radical formation.

| Stabilizer | None usually required | Radical inhibitors (e.g., BHT) are ineffective against primary bond homolysis at high T. |

Q3: I actually WANT the alkene (1-methylcycloheptene). How do I get there if pyrolysis fails?

A: Since the methyl ester cannot eliminate, you must modify the substrate. The "thermal decomposition" you are looking for likely refers to a different precursor.

Correct Synthetic Workflow:

  • Hydrolysis: Convert the methyl ester to the Carboxylic Acid .

  • Oxidative Decarboxylation (Kochi Reaction): Use

    
     and 
    
    
    
    to convert the acid directly to the alkene.
  • Alternative (Chugaev Elimination):

    • Reduce ester to Alcohol (

      
      ).
      
    • Convert Alcohol to Xanthate .

    • Pyrolyze the Xanthate (works at ~200°C).

Part 3: Advanced Characterization Data

If you are characterizing the decomposition products observed during failed experiments (e.g., in GC-MS), use the following reference table to identify fragments.

Table 1: Predicted Thermal Fragmentation (Mass Spec / Pyrolysis)

Fragment / Product Origin Mechanism

|


 (Loss of 

)
| Ester linkage |

-cleavage (Standard MS fragmentation). | |

(Loss of

)
| Quaternary C-C bond | Homolytic cleavage of the ring-carbonyl bond. | | Methyl Radical (

)
| Methyl ester group | High-temp pyrolysis initiation. | |

| Carboxylate | Decarboxylation (requires radical intermediate). | | Ring Contraction Products | Cycloheptane ring | Radical rearrangement (rare, requires T > 600°C). |

References

  • Ali, M. A., & Violi, A. (2013).[2] Reaction pathways for the thermal decomposition of methyl butanoate. The Journal of Organic Chemistry, 78(12), 5898-5908.[2] Link

    • Establishes the baseline stability of methyl esters and the dominance of radical pathways over elimin
  • Farooq, A., et al. (2013). Comparative study of the thermal decomposition of methyl acetate, methyl propionate, and methyl butanoate. Proceedings of the Combustion Institute. Link

    • Provides kinetic data confirming that methyl ester decomposition requires temperatures >1000 K (approx 700°C)
  • Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. Authoritative text on the mechanisms of ester pyrolysis, specifically detailing the requirements for cis-elimination ( ) and the inertness of methyl esters.
  • Green, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] Link

    • References the high stability of methyl esters towards thermal cleavage compared to tert-butyl or allyl esters.

Sources

Optimization

avoiding side reactions in the methylation of cycloheptane carboxylates

The following guide is designed as a specialized technical resource for the methylation of cycloheptane carboxylates . It addresses the unique conformational challenges of the seven-membered ring and the rigorous demands...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical resource for the methylation of cycloheptane carboxylates . It addresses the unique conformational challenges of the seven-membered ring and the rigorous demands of pharmaceutical synthesis.

Status: Operational | Tier: 3 (Advanced Synthesis) | Topic: Avoiding Side Reactions

Executive Summary: The Cycloheptane Challenge

Unlike rigid cyclohexanes, cycloheptane rings exist in a state of rapid pseudorotation (twist-chair/twist-boat flux). This conformational flexibility complicates stereocontrol and increases the risk of side reactions during methylation. Whether you are alkylating the


-carbon of an ester or converting a carboxylic acid to a methyl ester, "standard" protocols often fail, leading to racemization , poly-alkylation , or O-alkylation .

This guide provides self-validating protocols to suppress these pathways.

Module 1: -Methylation of Cycloheptane Esters

Objective: Install a methyl group at the


-position of a cycloheptane ester without dialkylation or O-alkylation.
Critical Failure Modes & Mechanistic Fixes
Failure ModeSymptomRoot CauseTechnical Solution
Dialkylation Product contains gem-dimethyl groups.Proton exchange between product and enolate.Kinetic Control: Use LDA (1.05 eq) at -78°C. Never warm before quenching.
O-Alkylation Formation of enol ethers (vinyl ethers)."Naked" enolate or hard electrophile usage.[1]Tight Ion Pairing: Use Li+ counterion (LDA) in THF. Avoid HMPA/DMPU unless necessary.
Ring Contraction Unexpected cyclopentane/cyclohexane byproducts.Transannular reactions in carbocation intermediates.Avoid Acidic Workups: Quench with saturated NH₄Cl at low temp.
Low Stereocontrol Diastereomeric Ratio (dr) ~1:1.Ring pseudorotation averages facial bias.Bulky Auxiliaries: Use t-butyl esters or chiral auxiliaries to lock conformation.
Standard Operating Procedure (SOP): Kinetic -Methylation

This protocol maximizes C-alkylation over O-alkylation and prevents poly-alkylation.

Reagents:

  • Substrate: Cycloheptane carboxylate ester (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.05 eq) – Freshly prepared or titrated.

  • Electrophile: Methyl Iodide (MeI) (1.2 eq) – Purified over basic alumina.

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Workflow:

  • Enolization (The Critical Step):

    • Cool THF/LDA solution to -78°C (dry ice/acetone).

    • Add substrate dropwise over 20 minutes.

    • Checkpoint: Stir for 45 minutes at -78°C to ensure complete deprotonation. Incomplete deprotonation leaves starting material that can protonate the product enolate, causing dialkylation [1].

  • Methylation:

    • Add MeI (neat) dropwise down the side of the flask.

    • Do not warm up. Stir at -78°C for 2-4 hours.

    • Why? At higher temperatures, the enolate aggregates break down, increasing O-alkylation risk. The Li-O bond must remain tight to block the oxygen [2].

  • Quench:

    • Add saturated aqueous NH₄Cl while still at -78°C.

    • Warm to room temperature only after the quench is complete.

Visualizing the Pathway: C- vs. O-Alkylation

The following diagram illustrates how solvent and counterion choice dictates the reaction outcome.

EnolateReactivity Start Cycloheptane Ester LDA LDA / THF (-78°C) Start->LDA Enolate Lithium Enolate (Tight Ion Pair) LDA->Enolate Deprotonation Path_C Soft Electrophile (MeI) Non-polar Solvent Enolate->Path_C Kinetic Path Path_O Hard Electrophile (MeOTf) Polar Solvent (HMPA) Enolate->Path_O Thermodynamic/Dissociated Path Prod_C C-Alkylated Product (Desired) Path_C->Prod_C Prod_O O-Alkylated Product (Enol Ether) Path_O->Prod_O

Caption: Figure 1. Mechanistic divergence in enolate alkylation. Lithium counterions in THF favor C-alkylation (green path), while polar additives or hard electrophiles promote O-alkylation (red path).

Module 2: Esterification of Cycloheptane Carboxylic Acids

Objective: Convert R-COOH to R-COOMe without racemizing the


-chiral center.
The Racemization Trap

Cycloheptane carboxylic acids with


-chiral centers are prone to racemization under acidic conditions (Fischer esterification) or strong basic conditions (via enolization).
  • Mechanism: Acid-catalyzed enol formation flattens the stereocenter [3].

  • Risk Factor: The ring strain in cycloheptane can lower the barrier for enolization compared to acyclic systems.

Recommended Protocol: TMS-Diazomethane Methylation

This method operates under neutral conditions, eliminating the risk of racemization.

Reagents:

  • Substrate: Cycloheptane carboxylic acid (1.0 eq)

  • Reagent: (Trimethylsilyl)diazomethane (TMSCHN₂) (2.0 M in hexanes, 1.2 eq)

  • Solvent: Methanol / Benzene (or Toluene) (1:4 ratio).

Workflow:

  • Dissolve the acid in the solvent mixture at 0°C.

  • Add TMSCHN₂ dropwise until a persistent yellow color remains.

  • Stir for 30 minutes at 0°C.

  • Quench: Add a few drops of acetic acid to destroy excess reagent (yellow color fades).

  • Concentrate in vacuo.

    • Validation: Check optical rotation or chiral HPLC against a standard.

Alternative: Base-Mediated Alkylation (Mild)

For substrates sensitive to diazomethane derivatives:

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.[2]

  • Note: Use K₂CO₃ (weak base) rather than hydroxides to prevent base-catalyzed enolization/racemization [4].

Module 3: Troubleshooting FAQ

Q1: I see significant dialkylation (gem-dimethyl) despite using 1.0 eq of MeI. Why? A: This is "Proton Transfer Catalysis." The reaction is faster than the mixing. As soon as mono-methylated product forms, it encounters unreacted enolate. The enolate deprotonates the product (which is often more acidic or kinetically accessible), creating a new enolate that reacts again.[3]

  • Fix: Ensure rapid injection of MeI or use inverse addition (add enolate to a large excess of MeI) to ensure the enolate always sees electrophile, not product.

Q2: My reaction yields are low, and I recover starting material. A: Likely moisture contamination or poor LDA quality.

  • Validation: Titrate your LDA using menthol/fluorene before use.

  • Fix: Add LiCl (5.0 eq) to the reaction. LiCl breaks up LDA aggregates, increasing the effective basicity and reaction rate [5].

Q3: How do I control the diastereoselectivity (cis vs. trans) on the cycloheptane ring? A: This is the hardest challenge due to ring flexibility.

  • Strategy: You cannot rely on the ring's inherent bias like in cyclohexane. You must use a chiral auxiliary (e.g., Myers' pseudoephedrine amide or Evans' oxazolidinone) instead of a simple ester. The auxiliary forces the enolate geometry and blocks one face, overriding the ring's floppiness.

References

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates.[4] Aldrichimica Acta. Link

  • Reich, H. J. (2023). C- vs O-Alkylation of Enolates. University of Wisconsin-Madison Chemistry. Link (Contextual grounding in Bordwell pKa data and enolate behavior).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Jia, J., et al. (2016).[5] A Copper-Catalyzed O-Methylation of Carboxylic Acids Using Dimethyl Sulfoxide.[5] Synthesis.[1][3][4][5][6][7] Link

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates.[1] From Pinacolone to Selective C-Alkylation of Peptides. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Methyl 1-Methylcycloheptane-1-carboxylate

The following technical guide is structured as a Tier 3 Support Escalation Response . It assumes the user has basic organic synthesis knowledge but is facing challenges with yield, purity, or reproducibility during the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Escalation Response . It assumes the user has basic organic synthesis knowledge but is facing challenges with yield, purity, or reproducibility during the scale-up (100g to 1kg range) of methyl 1-methylcycloheptane-1-carboxylate .

Ticket ID: SC-882-QUAT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of


-Methylation for Quaternary Cycloheptane Esters

Executive Summary: The Quaternary Challenge

Synthesizing methyl 1-methylcycloheptane-1-carboxylate presents a specific thermodynamic and kinetic conflict. Unlike 5- or 6-membered rings, the cycloheptane ring possesses unique conformational flexibility (pseudorotation), which, combined with the steric bulk of the quaternary center, makes high-yield


-alkylation difficult.

The Core Problem: Standard protocols (LDA/THF/-78°C) often fail at scale due to:

  • Enolate Aggregation: Lithium enolates of cycloheptanecarboxylates form stable tetramers/hexamers, reducing reactivity toward the electrophile (MeI).

  • Cryogenic Limitations: Maintaining -78°C in large reactors is costly and often results in "hot spots" where side reactions (O-alkylation or Claisen condensation) occur.

The Solution: We recommend transitioning to a LiHMDS / DMPU / -10°C system. This guide details the "Saponification Sweep" purification method, a critical technique for isolating quaternary esters without difficult distillations.

Critical Process Parameters (CPPs)

Before executing the protocol, review the thermodynamic vs. kinetic control factors in the table below.

ParameterStandard Lab Scale (<5g)Recommended Scale-Up (>100g)Technical Rationale
Base LDA (Lithium Diisopropylamide)LiHMDS (Lithium Hexamethyldisilazide)LiHMDS is less basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~26) than LDA (

~36) but non-nucleophilic and commercially available as a stable solution (THF/Toluene), reducing prep time and exotherms.
Solvent System Pure THFTHF + DMPU (4:1) DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) acts as a Lewis base to de-aggregate the lithium enolate, significantly increasing reaction rate at higher temperatures [1]. Safety: Replaces carcinogenic HMPA.[1]
Temperature -78°C (Dry Ice/Acetone)-10°C to 0°C With DMPU, the "naked" enolate is reactive enough at -10°C. This temperature is achievable with standard glycol chillers.
Electrophile Methyl Iodide (MeI)MeI (diluted) MeI is added as a solution to prevent local concentration spikes that favor poly-alkylation.

Optimized Experimental Protocol

Phase A: Enolate Formation

Reagents: Methyl cycloheptanecarboxylate (1.0 equiv), LiHMDS (1.2 equiv), THF (anhydrous), DMPU (2.0 equiv).

  • Reactor Prep: Purge reactor with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Charge THF and DMPU.[1] Cool to -10°C .
    
    • Note: DMPU is viscous; ensure good agitation.

  • Base Addition: Add LiHMDS (1.0 M in THF) over 30 minutes. Maintain internal temp

    
    .[2]
    
  • Substrate Addition: Add Methyl cycloheptanecarboxylate (neat or minimal THF) dropwise over 45 minutes.

    • Checkpoint: Stir for 45 minutes at -10°C. The solution usually turns yellow/orange.

    • Why? This "aging" period ensures complete deprotonation before the electrophile is introduced, minimizing "proton shuffle" between product and starting material.

Phase B: The Quaternary Alkylation

Reagents: Methyl Iodide (1.5 equiv).

  • Alkylation: Add MeI (diluted 1:1 in THF) slowly over 60 minutes.

    • Exotherm Warning: This step is highly exothermic. Monitor internal temp strictly. Do not exceed 5°C .

  • Completion: Allow to warm to room temperature (20°C) over 2 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
     (aqueous).
    
Phase C: The "Saponification Sweep" (Purification)

Crucial Step for High Purity Separating the unreacted starting material (secondary ester) from the product (quaternary ester) by distillation is difficult due to boiling point proximity. Use Steric Differentiation instead.

  • Crude Processing: Evaporate THF. Dissolve residue in MeOH/THF (1:1).

  • Selective Hydrolysis: Add 2.0 equiv of LiOH (2M aqueous) . Stir at 50°C for 4 hours.

    • Mechanism:[3][4] The unreacted starting material (less hindered) hydrolyzes to the acid rapidly. The target product (quaternary, sterically crowded) hydrolyzes extremely slowly [2].

  • Extraction:

    • Dilute with water and MTBE (Methyl tert-butyl ether).

    • Wash 1 (Basic): Wash organic layer with 1M NaOH. (Removes the hydrolyzed starting material as the carboxylate salt).

    • Wash 2 (Neutral): Wash with Brine.

  • Result: The organic layer contains >98% pure Methyl 1-methylcycloheptane-1-carboxylate.

Troubleshooting Decision Tree

Use the following logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurity CheckSM Is Starting Material (SM) present in NMR? Start->CheckSM CheckPoly Is Di-methylation observed? CheckSM->CheckPoly No SM found Aggregates Cause: Enolate Aggregation Action: Increase DMPU ratio or Warm to 0°C during enolization CheckSM->Aggregates Yes (>10%) Quench Cause: Proton Transfer Action: Faster MeI addition or Lower Temp during addition CheckPoly->Quench Yes (Poly-alkyl) Check O-Alkylation Cause: O-Alkylation (Enol Ether) Action: Switch solvent to less polar or use harder electrophile CheckPoly->Check O-Alkylation No Saponification Solution: Use 'Saponification Sweep' to remove SM Aggregates->Saponification Post-Reaction Fix

Figure 1: Diagnostic workflow for alkylation anomalies. Blue nodes represent analysis steps; Red/Yellow nodes indicate root causes and corrective actions; Green indicates the purification solution.

Frequently Asked Questions (FAQ)

Q1: Can I use NaH instead of LiHMDS to save money? A: We strongly advise against NaH for this specific substrate. While NaH is cheaper, the deprotonation of cycloheptanecarboxylates is heterogeneous and slow. This leads to a mix of enolate and unreacted ester, causing Claisen condensation (self-reaction) side products which are difficult to remove. LiHMDS provides homogenous, rapid, and quantitative deprotonation [3].

Q2: Why is DMPU necessary? Can I use DMSO? A: DMSO is not compatible with strong lithium bases (it gets deprotonated to form the dimsyl anion). DMPU is a urea derivative that is stable to base. It solvates the lithium cation, breaking up the enolate aggregates (tetramers) into reactive monomers/dimers. Without DMPU, the reaction at -10°C will likely stall at ~50% conversion [1].

Q3: Safety concerns regarding Methyl Iodide on a kilogram scale? A: MeI is highly volatile and neurotoxic.

  • Engineering Control: Use a closed addition system (cannula transfer or pressure-equalizing funnel).

  • Scrubber: Vent the reactor through a scrubber containing ethanolamine or aqueous ammonia to quench escaping MeI vapors.

  • Alternative: If safety regulations prohibit MeI, Dimethyl Sulfate is an alternative, though it is less reactive and requires harder quench conditions.

Q4: How do I confirm the quaternary center formed? A: In


 NMR, look for the disappearance of the methine septet (the single proton on the ring next to the ester). The product will show a clean singlet for the new methyl group (typically 

1.1-1.2 ppm) and the ester methyl (

3.6 ppm).

References

  • Effect of DMPU on Enolate Reactivity

    • Title: A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU.[5]

    • Source: BenchChem Technical Notes.
  • Steric Differentiation (Saponification Trick)

    • Title: Kinetic vs.
    • Source: Master Organic Chemistry / Scribd Technical Documents.
    • URL:[Link]

  • Base Selection for Scale-Up (LiHMDS vs NaH)

    • Title: Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects.[3]

    • Source: N
    • URL:[Link]

Sources

Optimization

column chromatography conditions for purifying methyl 1-methylcycloheptane-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating methyl 1-methylcycloheptane-1-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating methyl 1-methylcycloheptane-1-carboxylate . Due to its specific structural features, this molecule presents unique chromatographic challenges that frequently lead to product loss or failed isolations if standard purification templates are applied blindly.

System Diagnostics & Molecule Profiling

Before initiating any purification workflow, it is critical to understand the causality between the molecule's structure and its behavior on a silica column. Methyl 1-methylcycloheptane-1-carboxylate (


) is an aliphatic ester. It lacks conjugated 

-systems, possesses a high ratio of hydrocarbon mass to polar surface area, and has a relatively low molecular weight.
Table 1: Physicochemical Profile & Chromatographic Implications
PropertyQuantitative DataChromatographic Implication & Causality
Molecular Weight 170.25 g/mol Low MW contributes to high volatility. The product can easily co-evaporate with solvents under high vacuum.
Polarity /

Highly LipophilicWeak interaction with normal-phase silica. Requires highly non-polar solvent systems (e.g.,

2% Ethyl Acetate in Hexane).
UV Absorbance None (

nm)
Standard UV detectors (254 nm / 280 nm) will fail to detect elution. Requires ELSD or chemical TLC staining.

Workflow Protocols & Decision Matrices

Depending on your laboratory's infrastructure, you must select a detection and isolation pathway that circumvents the ester's optical invisibility.

Workflow Crude Crude Reaction Mixture (Methyl 1-methylcycloheptane-1-carboxylate) Equip Chromatography System Availability? Crude->Equip Auto Automated Flash System (e.g., Biotage Selekt) Equip->Auto Yes Manual Manual Glass Column (Gravity or Flash) Equip->Manual No DetectAuto ELSD Detection (Destructive, Evaporative) Auto->DetectAuto DetectManual TLC Monitoring (PMA or KMnO4 Stain) Manual->DetectManual Fractions Combine Pure Fractions (Verify via TLC/GC-MS) DetectAuto->Fractions DetectManual->Fractions Evap Controlled Evaporation (Bath < 25°C, > 150 mbar) Fractions->Evap Pure Pure Ester Product Evap->Pure

Figure 1: Decision workflow for the purification of methyl 1-methylcycloheptane-1-carboxylate.

Protocol A: Automated Flash Chromatography with ELSD [1]

For automated systems, Evaporative Light Scattering Detection (ELSD) is the gold standard for non-chromophoric lipids and esters.

ELSD Eluent Column Eluent (Solvent + Ester) Nebulizer Nebulization (N2 Gas added) Eluent->Nebulizer DriftTube Drift Tube (Heated) Solvent Evaporates Nebulizer->DriftTube Particles Solid/Liquid Aerosol (Pure Ester Particles) DriftTube->Particles Detector Photodiode (Measures Scattered Light) Particles->Detector Laser Light Source (Laser/LED) Laser->Particles Incident Light

Figure 2: Mechanistic workflow of ELSD for detecting UV-inactive esters.

Step-by-Step Methodology:

  • Column Equilibration: Prime a normal-phase silica cartridge with 100% Hexane for 3–5 column volumes (CV).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Hexane. If the crude is too viscous, dry load it onto Celite to ensure a narrow initial sample band, preventing premature peak broadening.

  • ELSD Configuration (Critical): Set the ELSD drift tube temperature to a low setting (e.g., 30–35°C). Causality: Because the target ester is semi-volatile, high drift tube temperatures will evaporate the product alongside the mobile phase, resulting in a false-negative flatline signal.

  • Gradient Elution: Run a shallow gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate over 15 CV.

  • Fraction Collection: Set the fraction collector to trigger exclusively on the ELSD signal threshold, bypassing the UV detector entirely.

Protocol B: Manual Silica Gel Column & TLC Monitoring [2]

If ELSD is unavailable, manual chromatography combined with aggressive chemical TLC staining is required.

Step-by-Step Methodology:

  • Solvent System Selection: Prepare an isocratic 98:2 Hexane:Ethyl Acetate (v/v) mixture.

  • Column Packing: Slurry pack the silica gel using the prepared solvent. Top the bed with a 1 cm layer of sea sand to protect the silica surface from physical disruption during loading.

  • Elution: Load the sample and elute. Collect small fractions (e.g., 10–20 mL depending on the column scale).

  • TLC Spotting & Staining: Spot each fraction onto a silica-backed TLC plate. Dip the plate into a Phosphomolybdic Acid (PMA) or Potassium Permanganate (

    
    ) stain.
    
  • Visualization & Self-Validation: Heat the plate evenly with a heat gun. The ester will appear as a dark spot. Self-Validation Step: Always heat a blank, unstained section of the plate simultaneously to ensure the silica itself isn't scorching and causing false-positive dark spots.

Table 2: Recommended TLC Stains for Aliphatic Esters [2]
Stain TypeQuantitative RecipeVisual ResultMechanistic Causality
PMA (Phosphomolybdic Acid) 10 g PMA dissolved in 100 mL absolute Ethanol.Dark blue/green spots on a yellow-green background.Heat catalyzes the reduction of Mo(VI) to Mo(V) by the organic ester, forming "molybdenum blue."

(Potassium Permanganate)
1.5 g

, 10 g

, 1.25 mL 10% NaOH, 200 mL

.
Yellow/brown spots on a bright purple background.The ester undergoes mild oxidation, reducing the purple Mn(VII) to brown

.
Protocol C: Safe Solvent Evaporation (High-Risk Step)

The most common point of failure is losing the purified ester during solvent removal.

Step-by-Step Methodology:

  • Pooling: Combine the pure fractions into an appropriately sized round-bottom flask.

  • Rotary Evaporation: Set the water bath to

    
     25°C  (room temperature or slightly cooled).
    
  • Pressure Control: Do not drop the vacuum below 150 mbar when removing Hexane. Causality: Hexane boils at ~68°C at atmospheric pressure. At high vacuum (<50 mbar), the target ester's vapor pressure becomes significant enough to co-evaporate with the solvent.

  • Final Drying: Remove the flask from the rotovap immediately once the bulk solvent is gone. Do not leave it on a high-vacuum Schlenk line. Remove residual solvent by passing a gentle stream of Nitrogen gas over the neat oil for 5 minutes.

Troubleshooting & FAQs

Q: My product is co-eluting with the solvent front (


). How do I fix this? 
A:  Your solvent system is too polar. Methyl 1-methylcycloheptane-1-carboxylate is highly lipophilic. If you are using a standard 80:20 Hexane:EtOAc gradient, the ester will not partition into the polar silica stationary phase. Switch to 100% Hexane or a maximum of 98:2 Hexane:EtOAc to decrease mobile phase strength and increase retention time.

Q: I am using an automated flash system with a UV detector, but I see a flat line. Did my reaction fail? A: Not necessarily. This ester lacks a chromophore (it has no conjugated double bonds or aromatic rings) and will not absorb UV light at standard 254 nm or 280 nm wavelengths. You must bypass the UV detector and use an ELSD [1], or manually spot the fractions on a TLC plate and use a chemical stain [2].

Q: I saw my product clearly on the TLC plate, but after rotary evaporation, my flask is completely empty. What happened? A: You evaporated your product. Low molecular weight aliphatic methyl esters are highly volatile. If you used a hot water bath (>30°C) or a strong vacuum (<100 mbar) on the rotary evaporator, the ester co-distilled with the hexane. Refer to Protocol C for safe evaporation parameters.

Q: The ELSD baseline is drifting wildly during my gradient run. How do I stabilize it? A: Baseline drift in ELSD often occurs when the mobile phase composition changes drastically, altering the volatility of the eluent entering the drift tube. Ensure your nebulizer gas (


) pressure is stable. Additionally, because you are running a very shallow gradient, ensure your solvents are strictly HPLC-grade to prevent non-volatile impurities in the solvent from scattering light and causing baseline noise.

References

  • Biotage. "When do I need to use an ELSD with flash chromatography?" Biotage Knowledge Base. URL:[Link]

  • Frontier, A. "Magic Formulas: TLC Stains." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique, University of Rochester. URL:[Link]

Reference Data & Comparative Studies

Validation

High-Resolution Structural Elucidation of Methyl 1-methylcycloheptane-1-carboxylate

Executive Summary This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of methyl 1-methylcycloheptane-1-carboxylate versus its six-membered analog, methyl 1-methylcyclohexane-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of methyl 1-methylcycloheptane-1-carboxylate versus its six-membered analog, methyl 1-methylcyclohexane-1-carboxylate .[1]

For researchers in drug discovery, the seven-membered cycloheptane ring represents a critical "chemical space" alternative to the ubiquitous cyclohexane scaffold.[1] However, its structural flexibility introduces unique spectral challenges.[1] This guide moves beyond basic peak listing, offering a comparative workflow to distinguish these scaffolds and resolve the complex methylene "envelope" inherent to cycloheptane systems.

Comparative Analysis: Cycloheptane vs. Cyclohexane Scaffolds

The primary challenge in interpreting the spectrum of methyl 1-methylcycloheptane-1-carboxylate is distinguishing it from its lower homolog (cyclohexane) and resolving the ring protons.

Spectral Performance Matrix

The following table compares the spectral behavior of the target molecule against the standard cyclohexane alternative under ambient conditions (298 K, CDCl₃).

FeatureTarget: Cycloheptane Analog (7-membered)Alternative: Cyclohexane Analog (6-membered)Implication for Analysis
Ring Conformation Flexible (Pseudorotation between Twist-Chair/Twist-Boat)Rigid (Chair conformation dominates)Cycloheptane signals are broader due to conformational averaging.[1]

-Proton Splitting
Averaged Couplings ; often appears as broad multiplets.[1]Distinct Axial/Equatorial ; clear

(~12Hz) and

(~4Hz) splitting.
Lack of clear coupling constants in the target requires 2D NMR for confirmation.
Quaternary Methyl ~1.15 - 1.20 ppm (Singlet)~1.10 - 1.15 ppm (Singlet)Highly similar; cannot be used as the sole differentiator.[1]
Methylene Envelope Severe Overlap (C3, C4, C5, C6 protons merge).[1]Partial Resolution (C3/C5 vs C4 often distinct).Target requires HSQC/HMBC for definitive assignment.[1]
The "Flexibility" Factor

The critical differentiator is conformational mobility .[1]

  • The Alternative (Cyclohexane): Exists in a rigid chair.[1] Protons are permanently "axial" or "equatorial" on the NMR timescale.[1] You will see distinct splitting patterns (dd or ddd).[1]

  • The Target (Cycloheptane): Undergoes rapid pseudorotation.[1] The axial/equatorial distinction vanishes at room temperature, collapsing complex multiplets into a "bristly" envelope.[1] Trustworthiness Check: If you observe sharp, well-defined couplings for the ring protons at room temperature, suspect the cyclohexane analog or a misidentified sample.[1]

Detailed Spectral Interpretation

Molecule: Methyl 1-methylcycloheptane-1-carboxylate Solvent: CDCl₃ Frequency: 400 MHz+ recommended[1]

The Diagnostic Signals (The "Anchors")

These signals are self-validating; they must be present to confirm the core connectivity.

  • Ester Methyl (-OCH₃):

    • Shift:

      
       3.65 – 3.70 ppm[1]
      
    • Multiplicity: Singlet (s)

    • Integration: 3H

    • Logic: The oxygen atom exerts a strong deshielding effect.[1][2] This is the most downfield signal.[1]

  • Quaternary Methyl (C-CH₃):

    • Shift:

      
       1.15 – 1.25 ppm[1]
      
    • Multiplicity: Singlet (s)

    • Integration: 3H

    • Logic: Attached to a quaternary carbon (C1).[1][3] It has no neighbors for coupling, resulting in a sharp singlet.[1] It is slightly deshielded compared to a standard alkane methyl (0.9 ppm) due to the

      
      -effect of the carbonyl.[1]
      
The Cycloaliphatic Region (The "Envelope")

This region (


 1.4 – 2.2 ppm) contains 12 protons.[1] Unlike the cyclohexane alternative, these will not be clearly resolved 1st-order multiplets.[1]
  • 
    -Ring Protons (C2 & C7): 
    
    
    
    2.0 – 2.2 ppm (Multiplet, 4H).[1]
    • Differentiation: These are deshielded by the adjacent quaternary center and the magnetic anisotropy of the carbonyl group.[1]

  • 
     & 
    
    
    
    -Ring Protons (C3, C4, C5, C6):
    
    
    1.4 – 1.7 ppm (Broad Multiplet, 8H).[1]
    • Observation: This appears as a high-intensity "hump" or envelope.[1]

Experimental Protocol: Resolving the Envelope

To achieve publication-quality assignment (E-E-A-T standard), you cannot rely on a standard 1D spectrum alone.[1] Use the following workflow.

Method A: Solvent Shifting (Cost-Effective)

If the C2/C7 protons overlap with the C-Methyl or the envelope:

  • Prepare Sample: Dissolve ~5-10 mg in Benzene-

    
      instead of CDCl₃.
    
  • Mechanism: The benzene ring preferentially solvates the electron-deficient ester methyl, inducing an anisotropic shift (ASIS effect).[1] This often spreads the aliphatic region, revealing hidden multiplets.[1]

Method B: Variable Temperature (VT) NMR (The "Gold Standard")

To prove the cycloheptane structure against the cyclohexane alternative:

  • Cool Sample: Lower probe temperature to -60°C (213 K) .

  • Result: This freezes the pseudorotation.

  • Observation: The broad "envelope" will sharpen into distinct axial and equatorial signals, confirming the 7-membered ring's conformational flux.[1]

Structural Assignment Workflow

The following diagram illustrates the logical decision tree for assigning this molecule, ensuring no false positives with isomeric structures.

NMR_Assignment_Workflow Sample Unknown Sample (Suspected Cycloheptane Ester) Step1 1. Run 1H NMR (CDCl3) Check Integrals Sample->Step1 Decision1 Are Singlets at ~3.7 and ~1.2 present? Step1->Decision1 Stop STOP: Incorrect Core Structure Decision1->Stop No Step2 2. Analyze Aliphatic Region (1.4 - 2.2 ppm) Decision1->Step2 Yes Decision2 Pattern Type? Step2->Decision2 Result_Cyclohexane Sharp Splitting (dd/ddd) Clear Axial/Equatorial Decision2->Result_Cyclohexane Rigid (Cyclohexane) Result_Cycloheptane Broad/Averaged Multiplets No clear J-coupling Decision2->Result_Cycloheptane Flexible (Target) Step3 3. Confirmation: Run HSQC Result_Cycloheptane->Step3 Final Confirm C2/C7 via Correlation to C1-Quaternary Step3->Final

Figure 1: Logical workflow for distinguishing flexible cycloheptane scaffolds from rigid analogs.

References

  • Fundamental Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1] Link[1]

  • Conformational Analysis of Cycloheptanes: Bocian, D. F.; Pickett, H. M.; Rounds, T. C.; Strauss, H. L.[1] "Conformations of Cycloheptane." J. Am. Chem. Soc.[1]1975 , 97, 687–695.[1] Link[1]

  • Differentiation of Ring Sizes: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1] Link[1]

  • Cyclohexane Analog Data: National Institute of Standards and Technology (NIST).[1] "Methyl 1-methylcyclohexanecarboxylate Spectral Data." NIST Chemistry WebBook.[1] Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Methyl 1-methylcycloheptane-1-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of methyl 1-methylcycloheptane-1-carboxylate . It is designed for analytical chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of methyl 1-methylcycloheptane-1-carboxylate . It is designed for analytical chemists and drug development professionals requiring rigorous structural elucidation and differentiation of quaternary cyclic esters from isomeric impurities.

Executive Summary & Analytical Context

Methyl 1-methylcycloheptane-1-carboxylate (MW: 170.25 Da, Formula: C₁₀H₁₈O₂) represents a specific class of quaternary cyclic esters . Unlike their secondary or tertiary counterparts, quaternary esters possess a fully substituted


-carbon, preventing standard mechanisms like oxidative dehydrogenation at the 

-position.

In Electron Ionization (EI) MS, this structural constraint dictates a distinct fragmentation pathway dominated by the formation of stable tertiary carbocations. This guide compares its spectral signature against key homologs (cyclohexane analogs) and structural isomers to establish a self-validating identification protocol.

Key Performance Indicators (Spectral Signature)
  • Molecular Ion (M⁺): m/z 170 (Typically weak/absent due to quaternary instability).

  • Base Peak (Predicted): m/z 111 (Diagnostic 1-methylcycloheptyl cation).

  • Differentiation Factor: Absence of McLafferty rearrangement ions (m/z 74 or 88) typical of non-quaternary isomers.

Theoretical Fragmentation Mechanism

The fragmentation logic follows the Stevenson-Audier Rule , where the positive charge resides on the fragment with the lowest ionization energy (highest stability).

Primary Pathways
  • 
    -Cleavage (Alkoxy Loss): 
    
    • Cleavage of the methoxy group (

      
      ).
      
    • Product: Acylium ion at m/z 139 ([M-31]⁺).

    • Significance: Confirms the methyl ester functionality.

  • 
    -Cleavage (Carbomethoxy Loss) – The Dominant Pathway: 
    
    • Cleavage of the entire ester group (

      
      ).
      
    • Product: 1-methylcycloheptyl carbocation at m/z 111 ([M-59]⁺).

    • Mechanism:[1][2][3][4] The formation of a tertiary carbocation on the ring is energetically favored over the radical ester fragment. This ion typically constitutes the base peak .[5]

  • Ring Fragmentation (Secondary Decay):

    • The cycloheptyl cation (m/z 111) undergoes ring contraction and alkene elimination (e.g., loss of ethylene

      
       or propene 
      
      
      
      ).
    • Products: Series of hydrocarbon ions at m/z 83, 69, 55 .

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the formation of the diagnostic base peak.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 170 [Unstable Quaternary Center] Path_A Alpha-Cleavage A (Loss of •OCH3) M_Ion->Path_A - 31 Da Path_B Alpha-Cleavage B (Loss of •COOCH3) M_Ion->Path_B - 59 Da (Major Pathway) Ion_139 Acylium Ion m/z 139 (Diagnostic for Methyl Ester) Path_A->Ion_139 Ion_111 Base Peak: 1-Methylcycloheptyl Cation m/z 111 (Tertiary Carbocation) Path_B->Ion_111 Path_C Ring Fragmentation (Loss of C2H4 / C3H6) Ion_111->Path_C Ion_Low Hydrocarbon Fragments m/z 83, 69, 55 (Cycloalkane Pattern) Path_C->Ion_Low

Caption: Figure 1. Competitive fragmentation pathways for methyl 1-methylcycloheptane-1-carboxylate. The formation of the tertiary carbocation (m/z 111) is the thermodynamically preferred route.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, one must differentiate it from homologs (ring size variants) and isomers (positional variants).

Table 1: Spectral Differentiation Matrix
FeatureTarget Compound (1-Me-Cycloheptane-Ester)Homolog Alternative (1-Me-Cyclohexane-Ester)Isomer Alternative (2-Me-Cycloheptane-Ester)
Molecular Weight 170 Da156 Da170 Da
Base Peak (100%) m/z 111 (Tertiary Cation)m/z 97 (Tertiary Cation)m/z 110 or 87 (McLafferty)
Key Mechanism Direct loss of -COOCH₃Direct loss of -COOCH₃McLafferty Rearrangement
Diagnostic Loss M - 59M - 59M - 31, M - 74
Alpha-H Status Absent (Quaternary)Absent (Quaternary)Present (Tertiary)
Analysis of Causality
  • Vs. Homolog (Cyclohexane analog): The fragmentation mechanism is identical, but the mass shift is exactly 14 Da (

    
    ). The base peak shifts from 97 to 111. This "homologous shift" confirms the 7-membered ring structure while retaining the 1-methyl substitution pattern.
    
  • Vs. Isomer (2-Methyl isomer): The 2-methyl isomer has a hydrogen atom at the C1 position (alpha to the carbonyl). This allows for McLafferty rearrangement , often producing even-electron ions at m/z 74 (if methyl ester) or m/z 88. The target quaternary compound cannot undergo standard McLafferty rearrangement involving the alpha-carbon, making the absence of these peaks a confirmation of the quaternary center.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible data acquisition and identification.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification in the injector port.

  • Concentration: ~100 ppm.

Step 2: GC-MS Acquisition Parameters
  • Inlet: Split mode (20:1) at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Oven Program: 60°C (1 min hold)

    
     10°C/min 
    
    
    
    280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV.[6][7]

  • Scan Range: m/z 40–350.

Step 3: Data Validation Workflow

Use the following logic gate to validate the spectrum:

ValidationLogic Start Start Analysis Check_M Is M+ = 170? Start->Check_M Check_Base Is Base Peak m/z 111? Check_M->Check_Base Yes Result_Homolog Suspect Homolog: (Check MW) Check_M->Result_Homolog No (e.g. 156) Check_McLafferty Are m/z 74/88 Significant? Check_Base->Check_McLafferty Yes Result_Isomer Suspect Isomer: (e.g., 2-methyl) Check_Base->Result_Isomer No Result_Target Confirmed: 1-Me-Cycloheptane Derivative Check_McLafferty->Result_Target No Check_McLafferty->Result_Isomer Yes

Caption: Figure 2. Decision tree for validating the identity of methyl 1-methylcycloheptane-1-carboxylate.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. Methyl 1-methylcyclohexanecarboxylate (Homolog Data).[8] National Institute of Standards and Technology.[9] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Mechanisms of alpha-cleavage in esters).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Validation

comparison of methyl 1-methylcycloheptane-1-carboxylate with ethyl 1-methylcycloheptane-1-carboxylate

Executive Summary The integration of three-dimensional, -rich cycloalkane scaffolds is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, allowing molecules to "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of three-dimensional,


-rich cycloalkane scaffolds is a proven strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates, allowing molecules to "escape flatland"[1]. Among these, cycloheptane derivatives offer unique conformational flexibility compared to their rigid cyclohexane counterparts, enabling them to adopt specific shapes to interact with complex biological targets[2].

This technical guide objectively compares two critical cycloheptane building blocks: methyl 1-methylcycloheptane-1-carboxylate and ethyl 1-methylcycloheptane-1-carboxylate . By analyzing their structural differences, hydrolytic stability, and synthetic workflows, researchers can make informed decisions when designing lipophilic cores or optimizing prodrug moieties.

Structural & Physicochemical Profiling

While the structural difference between these two molecules is limited to a single methylene unit in the ester chain, this variance significantly impacts their lipophilicity and molecular weight.

PropertyMethyl 1-methylcycloheptane-1-carboxylateEthyl 1-methylcycloheptane-1-carboxylate
CAS Number 7362-77-8N/A (Analog)
Molecular Formula C10H18O2C11H20O2
Molecular Weight 170.25 g/mol 184.28 g/mol
Predicted LogP ~3.3~3.8
Steric Bulk (Ester) LowModerate
Carbonyl Electrophilicity HigherLower

Mechanistic Insights: Reactivity & Hydrolytic Stability

The primary functional difference between these two compounds lies in the alkyl chain of the ester group. The transition from a methyl to an ethyl ester introduces critical changes in both steric hindrance and electronic distribution, which directly dictate their metabolic fate[3].

  • Steric Hindrance: The ethyl group occupies a larger spatial volume adjacent to the carbonyl carbon. This increased steric bulk creates a physical barrier that restricts the trajectory of incoming nucleophiles (such as water molecules or hydroxide ions) and impedes optimal binding within the active sites of biological carboxylesterases (CES1/CES2).

  • Electronic Effects: The ethyl group exerts a slightly stronger inductive electron-donating effect (+I) than the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less susceptible to nucleophilic attack.

  • Causality in Biological Systems: As a direct result of these combined steric and electronic factors, ethyl esters generally exhibit a significantly longer half-life (

    
    ) in plasma and hepatic microsomes compared to their methyl ester counterparts[3]. In rational drug design, if rapid intracellular cleavage of a prodrug is desired, the methyl ester is preferred. Conversely, if the ester must survive systemic circulation to reach a target tissue, the ethyl ester provides superior metabolic stability.
    

Experimental Workflows

The following protocols outline the synthesis and subsequent metabolic evaluation of these cycloheptane derivatives.

Workflow Acid 1-Methylcycloheptane-1-carboxylic acid (Starting Material) Reaction Acid-Catalyzed Esterification (H2SO4, Reflux) Acid->Reaction Methyl Methyl 1-methylcycloheptane-1-carboxylate (CAS: 7362-77-8) Reaction->Methyl MeOH Ethyl Ethyl 1-methylcycloheptane-1-carboxylate (Analog) Reaction->Ethyl EtOH Assay In Vitro Metabolic Stability Assay (Hepatic Microsomes) Methyl->Assay Ethyl->Assay Analysis LC-MS/MS Quantification (Clearance Rate Determination) Assay->Analysis

Experimental workflow for the synthesis and metabolic stability profiling of cycloheptane esters.
Protocol A: Parallel Synthesis via Fischer Esterification
  • Objective: Synthesize both esters from the common precursor, 1-methylcycloheptane-1-carboxylic acid.

  • Causality & Design: Fischer esterification is an equilibrium-driven process. By utilizing the respective alcohol (methanol or ethanol) as both the solvent and the reactant, the reaction is driven forward via Le Chatelier’s principle. Sulfuric acid is employed to protonate the carbonyl oxygen, significantly increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack.

  • Steps:

    • Initiation: Dissolve 1.0 equivalent of 1-methylcycloheptane-1-carboxylic acid in 10 volumes of either anhydrous methanol (for the methyl ester) or anhydrous ethanol (for the ethyl ester).

    • Catalysis: Slowly add 0.1 equivalents of concentrated sulfuric acid (

      
      ) dropwise at 
      
      
      
      to prevent exothermic degradation.
    • Propagation: Heat the reaction mixture to reflux (

      
       for methanol, 
      
      
      
      for ethanol) for 12 hours.
    • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar carboxylic acid baseline spot and the appearance of a high-

      
       ester spot confirms conversion.
      
    • Quenching & Isolation: Cool to room temperature and quench with saturated aqueous sodium bicarbonate (

      
      ) to neutralize the acid catalyst and deprotonate any unreacted starting material, partitioning it into the aqueous layer. Extract the target ester into ethyl acetate, dry over 
      
      
      
      , and concentrate under reduced pressure.
Protocol B: In Vitro Microsomal Stability Assay
  • Objective: Quantify the differential hydrolytic clearance rates of the methyl vs. ethyl esters.

  • Causality & Design: To isolate hydrolytic degradation from oxidative metabolism, the assay is conducted without the addition of NADPH (the required cofactor for Cytochrome P450 enzymes). This ensures that any observed substrate depletion is strictly mediated by hepatic carboxylesterases[3].

  • Steps:

    • Preparation: Prepare a 1

      
       solution of the test ester in 100 mM potassium phosphate buffer (pH 7.4).
      
    • Incubation: Pre-warm the solution to

      
       for 5 minutes. Initiate the reaction by adding pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
      
    • Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50

      
       aliquots.
      
    • Quenching: Immediately quench each aliquot by adding 150

      
       of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the carboxylesterases, instantly halting the reaction.
      
    • Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (

      
      ) and half-life (
      
      
      
      ).

Applications in Drug Development

The incorporation of cycloheptane rings into pharmacophores is a sophisticated method for modulating a drug's lipophilicity (LogP) and topological polar surface area (TPSA)[1]. Because the cycloheptane ring is highly flexible, it can adopt multiple conformations (e.g., twist-chair, boat) to optimize binding interactions within complex protein pockets, avoiding the rigid steric clashes sometimes seen with cyclohexanes[2].

When functionalizing this core, the choice between a methyl and ethyl ester serves as a precise tuning dial. The methyl ester (CAS: 7362-77-8) provides a more polar, rapidly hydrolyzable moiety ideal for soft-drug approaches where rapid systemic clearance is desired to minimize off-target toxicity. In contrast, the ethyl ester increases the overall LogP by approximately 0.5 units, enhancing passive membrane permeability while simultaneously shielding the ester bond from premature enzymatic cleavage, making it an excellent candidate for oral prodrug formulations.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: nih.gov URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: acs.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 1-methylcycloheptane-1-carboxylate

Hazard Assessment: An Evidence-Based Approach Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 1-methylcycloheptane-1-carboxylate, we must infer its potential hazards from analogous compounds. Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 1-methylcycloheptane-1-carboxylate, we must infer its potential hazards from analogous compounds. Structurally related chemicals, such as methyl cyclohexanecarboxylate and other cycloalkane derivatives, are often flammable liquids that can cause skin, eye, and respiratory irritation.[1][2][3][4] Vapors may also lead to central nervous system effects like dizziness or drowsiness.[4][5] Therefore, a cautious approach is warranted, assuming similar properties for Methyl 1-methylcycloheptane-1-carboxylate.

Table 1: Properties and Hazards of Structurally Similar Compounds

PropertyMethyl CyclohexanecarboxylateMethylcyclopentaneMethylcyclohexane
Physical State Liquid[3][4]Liquid[6]Liquid[7]
Hazards Flammable liquid and vapor. May cause eye, skin, and respiratory tract irritation.[3][4]Mildly toxic by inhalation. Irritating and narcotic in high concentrations.[6]Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.[5]
Flash Point 60 °C[4]--4°C (25 °F)[5]

The primary routes of potential exposure are inhalation, skin contact, and eye contact.[1][2][4] Ingestion is also a potential, though less common, route in a laboratory setting.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following recommendations are based on established safety standards for handling flammable and irritant organic esters.

  • Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are mandatory to protect against splashes.[8][9] When there is a significant risk of splashing, such as during transfers of large volumes, a face shield should be worn in addition to safety goggles.[8][10]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many organic solvents and esters. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[1][9]

    • Lab Coat : A flame-resistant lab coat is recommended, especially when working with flammable liquids.[8] At a minimum, a standard laboratory coat should be worn to protect against splashes and contamination of personal clothing.[9][10] Long pants and closed-toe shoes are also required.[8]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][9][10]

The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

3.1. Handling Protocol

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][11] Confirm that all necessary PPE is available and in good condition.

  • Ventilation : All manipulations of Methyl 1-methylcycloheptane-1-carboxylate should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Grounding : As the compound is likely a flammable liquid, ground and bond containers when transferring material to prevent static discharge, which could be a source of ignition.[4][12][13] Use spark-proof tools for all operations.[2][13][14][15]

  • Spill Management : Have a spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4] In the event of a small spill, absorb the material, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[15]

  • Personal Hygiene : After handling, wash your hands thoroughly with soap and water.[1][11] Do not eat, drink, or smoke in the laboratory.[15][16]

3.2. Storage

Store Methyl 1-methylcycloheptane-1-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][17] It should be stored away from heat, sparks, open flames, and other sources of ignition.[2][12][13][18] Store in a flammables-area and away from incompatible materials such as strong oxidizing agents and strong bases.[2][4][14]

3.3. Disposal Plan

All waste containing Methyl 1-methylcycloheptane-1-carboxylate, including empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect all liquid waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Container Disposal : Empty containers may retain product residue and vapors and should be handled as hazardous.[4] They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

  • Final Disposal : Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][12][18]

The following diagram outlines the waste disposal workflow.

Disposal_Workflow Start Generate Waste (Liquid or Contaminated Solids) Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store Pickup Arrange for Pickup by Environmental Health & Safety Store->Pickup Dispose Final Disposal via Licensed Facility Pickup->Dispose

Caption: Chemical Waste Disposal Workflow.

By adhering to these guidelines, you can confidently and safely handle Methyl 1-methylcycloheptane-1-carboxylate, ensuring a secure environment for groundbreaking research.

References

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